5-Bromo-1,2,4-triazole-3-carbonitrile
Description
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Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMKDRNSIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,4-triazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-1,2,4-triazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its practical application in a research and development setting.
Molecular Identity and Core Physicochemical Parameters
This compound is a substituted triazole featuring both a bromine atom and a nitrile group. These functionalities are pivotal in defining its chemical reactivity and intermolecular interactions, which in turn govern its physical properties and potential as a scaffold in drug design or as a functional material.
The fundamental identification and key computed physicochemical parameters are summarized below. These values are foundational for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1427475-12-4 | [1][2][3] |
| Molecular Formula | C₃HBrN₄ | [1][3] |
| Molecular Weight | 172.97 g/mol | [1] |
| Canonical SMILES | N#CC1=NNC(Br)=N1 | [1][3] |
| Density (calculated) | 2.20 ± 0.1 g/cm³ | |
| LogP (calculated) | 0.43888 | [1] |
| Topological Polar Surface Area (TPSA) | 65.36 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Chemical Structure and Tautomerism
The structural representation of this compound is crucial for understanding its properties. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which can influence its interaction with biological targets and its crystalline structure.
Caption: Chemical structure of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile.
Experimentally Determined and Predicted Physical State
Melting Point Determination: A Protocol
The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.
Methodology: Capillary Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Profile: An Experimental Approach
The solubility of this compound in various solvents is a key determinant for its application in solution-phase reactions, purification, and formulation. A systematic approach to determining its solubility is outlined below.
Protocol: Qualitative and Quantitative Solubility Assessment
-
Qualitative Assessment:
-
To a series of vials, add approximately 1-2 mg of the compound.
-
Add 0.5 mL of a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Observe the dissolution at room temperature with agitation. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (for solvents showing good solubility):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
-
Filter the solution to remove undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the following sections describe the expected spectral features based on its structure and general knowledge of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A broad singlet in the downfield region (typically δ 13-15 ppm) is expected for the N-H proton of the triazole ring, which is exchangeable with D₂O.
-
¹³C NMR: Characteristic signals would include those for the two distinct carbon atoms of the triazole ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity. A signal for the nitrile carbon would also be present in a characteristic region of the spectrum.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring.
-
C≡N Stretch: A sharp, intense absorption band around 2230-2260 cm⁻¹ characteristic of the nitrile group.
-
C=N and N=N Stretches: Absorptions in the fingerprint region (1400-1650 cm⁻¹) corresponding to the stretching vibrations within the triazole ring.
Mass Spectrometry (MS)
-
The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (172.97 g/mol ).
-
A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a definitive feature.
Safety and Handling
Based on the hazard statements provided by chemical suppliers, this compound should be handled with care.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
An In-Depth Technical Guide to 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS: 1427475-12-4): A Versatile Scaffold for Drug Discovery
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal component in the design of novel therapeutics, including well-established antifungal, antiviral, and anticancer drugs.[1][4]
This technical guide focuses on a particularly valuable derivative: 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS No. 1427475-12-4). This molecule is not merely another heterocyclic compound; it is a strategically designed synthetic building block. The convergence of three distinct functional groups—the stable 1,2,4-triazole core, a synthetically versatile bromine atom, and a readily transformable carbonitrile group—renders it an exceptionally powerful tool for researchers in drug development. This guide will provide an in-depth analysis of its properties, reactivity, and strategic applications, offering field-proven insights into maximizing its potential in medicinal chemistry programs.
Section 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a white to off-white powder with a high degree of purity, essential for reproducible synthetic outcomes.[5]
Key Properties
The fundamental properties of this compound are summarized below. Adherence to recommended storage conditions, particularly under an inert atmosphere and at low temperatures, is critical to prevent degradation and ensure long-term viability.[6]
| Property | Value | Source(s) |
| CAS Number | 1427475-12-4 | [5][6][7][8] |
| Molecular Formula | C₃HBrN₄ | [6][7] |
| Molecular Weight | 172.97 g/mol | [6][7] |
| Synonym | 5-Bromo-1H-1,2,4-triazole-3-carbonitrile | [7] |
| Appearance | White powder | [5] |
| Typical Purity | ≥97% | [7] |
| SMILES | N#CC1=NNC(Br)=N1 | [6][7][9] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |
Computational Data for In Silico Modeling
Computational parameters are invaluable for predicting a molecule's behavior in biological systems (e.g., membrane permeability, solubility) and for guiding library design.
| Parameter | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 65.36 Ų | Predicts drug transport properties. A value < 140 Ų is often associated with good cell permeability. | [7] |
| LogP | 0.43888 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | [7] |
| Hydrogen Bond Acceptors | 3 | Indicates potential for forming hydrogen bonds with biological targets. | [7] |
| Hydrogen Bond Donors | 1 | The N-H proton of the triazole ring can act as a crucial hydrogen bond donor. | [7] |
Structural Confirmation: A Self-Validating Protocol
Before use, the identity and purity of the starting material must be unequivocally confirmed. This protocol serves as a self-validating system to prevent downstream failures. While specific spectral data is supplier-dependent, the following methods are standard for characterization.[6]
Step-by-Step Protocol for Quality Control:
-
Visual Inspection: Confirm the material is a white to off-white powder, free of discoloration or foreign matter.
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject into an LC-MS system.
-
Expected Result: Observe a major peak corresponding to the molecular ion. For ESI+, look for [M+H]⁺ at m/z ≈ 173.98 and [M+Na]⁺ at m/z ≈ 195.96. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da. This bromine signature is a critical confirmation point.
-
-
Proton NMR (¹H NMR):
-
Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The spectrum should be simple, showing primarily a broad singlet in the downfield region (typically >14 ppm) corresponding to the N-H proton of the triazole ring. The absence of other signals in the aliphatic or aromatic regions confirms the lack of organic impurities.
-
-
Purity Analysis (HPLC):
-
Develop a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Expected Result: A single major peak should account for >97% of the total integrated area, confirming the purity specified by the supplier.
-
Caption: Chemical structure and key identifiers.
Section 2: Synthetic Strategy and Reactivity
The true power of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise elaboration into complex target molecules.
Proposed Synthesis
While specific proprietary synthesis routes may vary, a plausible pathway can be constructed based on established 1,2,4-triazole synthesis methodologies, such as modifications of the Pellizzari or Einhorn-Brunner reactions.[10][11] A hypothetical, yet chemically robust, approach is outlined below. The causality for this approach is the use of readily available starting materials and a cyclization reaction that is known to be efficient for forming the triazole ring.
Caption: Plausible synthetic pathway to the target molecule.
Experimental Causality:
-
Step 1 (Condensation): The reaction between an activated carbonyl precursor and a nitrogenous compound like cyanogen bromide forms a linear intermediate. The choice of solvent and base is critical to promote nucleophilic attack while preventing side reactions.
-
Step 2 (Cyclization): Heating in the presence of a base facilitates an intramolecular cyclization. The base deprotonates a nitrogen atom, which then attacks the cyano group to form the stable 5-membered triazole ring.
-
Step 3 (Bromination): Conversion of the hydroxyl group (or its keto tautomer) to a bromide is a standard transformation. A strong brominating agent like phosphorus oxybromide (POBr₃) is effective for this purpose, as it activates the oxygen for substitution.
The Trifecta of Reactivity: A Medicinal Chemist's Toolkit
The molecule's design provides three orthogonal points for chemical modification. This allows for the systematic exploration of chemical space, a core activity in lead optimization.
-
The Bromo Group (Position 5): This is the primary handle for diversification via cross-coupling chemistry. As a good leaving group on an electron-deficient aromatic ring, it readily participates in reactions like:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups, crucial for modulating properties like target binding, solubility, and metabolic stability.
-
Sonogashira Coupling: To install alkynes, which can serve as rigid linkers or be further functionalized.
-
Buchwald-Hartwig Amination: To form C-N bonds, introducing primary or secondary amines that can act as key pharmacophoric features or improve solubility.
-
Stille Coupling: To add organotin-derived fragments.
-
-
The Nitrile Group (Position 3): The carbonitrile is a versatile functional group that can be transformed into other key moieties:
-
Hydrolysis: Can be converted to a carboxylic acid (under harsh acidic or basic conditions) or an amide (under controlled hydration). Amides and carboxylic acids are excellent hydrogen bond donors/acceptors and are common in drug structures.
-
Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This introduces a basic center, often used to improve solubility through salt formation.
-
Cycloaddition: Can react with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.
-
-
The Triazole N-H (Position 1): The acidic proton on the triazole ring can be deprotonated and alkylated or acylated.
-
N-Alkylation: Reaction with alkyl halides under basic conditions allows for the introduction of various alkyl or benzyl groups. This is a common strategy to block a metabolic site, fine-tune lipophilicity, or explore additional binding pockets in a target protein.
-
Caption: Synthetic utility showing diversification pathways.
Section 3: Strategic Application in Drug Discovery
The utility of this scaffold is best illustrated by its application within a typical drug discovery workflow. Its structure is ideal for creating diverse chemical libraries for high-throughput screening (HTS) and subsequent hit-to-lead optimization.
Workflow: From Scaffold to Lead Candidate
A rational drug discovery program can leverage this molecule as a starting point to rapidly generate and test new chemical entities.
Caption: Drug discovery workflow using the scaffold.
Causality in the Workflow:
-
Scaffold Choice: The 1,2,4-triazole core is chosen for its proven track record in approved drugs and favorable drug-like properties.[1][4]
-
Library Synthesis: The bromo group is targeted first for parallel synthesis because cross-coupling reactions are robust and compatible with a wide range of building blocks, allowing for the rapid creation of hundreds of diverse analogs.
-
Hit-to-Lead (SAR): Once initial "hits" are identified from screening, the nitrile and N-H positions are modified. This is a more focused effort to understand which structural changes improve potency and selectivity. For example, converting the nitrile to an amide might introduce a key hydrogen bond with the target protein, dramatically increasing binding affinity.
Section 4: Safety, Handling, and Disposal
Scientific integrity demands a commitment to safety. This compound is classified with GHS07, indicating it requires careful handling.[7][9]
Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Standard Operating Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves (double-gloving is recommended).
-
Wear a properly buttoned lab coat.
-
Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[12]
-
-
Weighing and Dispensing:
-
Dispense solids carefully to minimize dust generation.
-
Use anti-static weigh boats or paper.
-
Clean any spills on the balance immediately with a damp cloth.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Conclusion
This compound is far more than a simple chemical. It is a high-potential asset for discovery research, embodying the principles of modern medicinal chemistry. Its stable, pharmacologically relevant core is decorated with functional groups that provide a logical and efficient roadmap for synthetic exploration. By understanding and leveraging the distinct reactivity of the bromo, nitrile, and triazole N-H positions, researchers and drug development professionals can significantly accelerate the journey from a promising scaffold to a potential preclinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijsr.net [ijsr.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1427475-12-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. 1427475-12-4|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound,1427475-12-4-Amadis Chemical [amadischem.com]
- 9. achmem.com [achmem.com]
- 10. researchgate.net [researchgate.net]
- 11. isres.org [isres.org]
- 12. columbuschemical.com [columbuschemical.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and reliable synthetic pathway to 5-Bromo-1,2,4-triazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the formation of the precursor, 3-amino-1H-1,2,4-triazole-5-carbonitrile, followed by a Sandmeyer-type bromination. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and critical process parameters to ensure successful and reproducible outcomes.
Introduction
The 1,2,4-triazole scaffold is a privileged motif in a vast array of pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions. The introduction of a bromo substituent and a cyano group at the C5 and C3 positions, respectively, of the triazole ring furnishes a highly versatile intermediate, this compound. The bromo group serves as a convenient handle for further functionalization via cross-coupling reactions, while the cyano group can be transformed into other functionalities or participate in cycloaddition reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies 3-amino-1H-1,2,4-triazole-5-carbonitrile as a key precursor. The transformation of the amino group to the bromo functionality can be efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for the conversion of primary amines to various substituents via a diazonium salt intermediate.
Part 1: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carbonitrile
The synthesis of the aminotriazole precursor can be accomplished through the cyclocondensation of hydrazine with a cyanogen equivalent. This reaction proceeds via the formation of an intermediate that subsequently cyclizes to form the stable 1,2,4-triazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of hydrazine on a cyanogen source, leading to the formation of an aminoguanidine-like intermediate. Subsequent intramolecular cyclization, driven by the formation of the aromatic triazole ring, and dehydration yields the desired 3-amino-1H-1,2,4-triazole-5-carbonitrile.
Detailed Experimental Protocol
Materials:
-
Hydrazine hydrate
-
Cyanogen bromide (or a suitable cyanogen equivalent)
-
Solvent (e.g., ethanol, isopropanol)
-
Base (e.g., sodium carbonate, potassium carbonate)
Procedure:
-
In a well-ventilated fume hood, a solution of hydrazine hydrate in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The cyanogen source is added portion-wise to the hydrazine solution at a controlled temperature, typically with cooling in an ice bath to manage the exothermicity of the reaction.
-
After the addition is complete, a base is added to the reaction mixture.
-
The mixture is then heated to reflux for a specified period, typically several hours, to drive the cyclization to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system to afford pure 3-amino-1H-1,2,4-triazole-5-carbonitrile.
Table 1: Typical Reaction Parameters for Precursor Synthesis
| Parameter | Value |
| Reactants | Hydrazine hydrate, Cyanogen source |
| Solvent | Ethanol |
| Base | Potassium Carbonate |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization |
Part 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic and heteroaromatic amines into a variety of functional groups, including halides.[1][2][3] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) or copper(II) salt.
Reaction Mechanism
The Sandmeyer reaction is believed to proceed through a radical mechanism.[4] The first step is the diazotization of the primary amino group of 3-amino-1H-1,2,4-triazole-5-carbonitrile using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, or by using an alkyl nitrite such as tert-butyl nitrite.[2] This forms a triazole diazonium salt. In the presence of a copper(I) or copper(II) bromide catalyst, the diazonium salt undergoes a single-electron transfer to generate a triazolyl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from the copper bromide species to yield the final product, this compound, and regenerates the copper catalyst.
Detailed Experimental Protocol
Materials:
-
3-Amino-1H-1,2,4-triazole-5-carbonitrile
-
tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO2)
-
Copper(II) bromide (CuBr2) or Copper(I) bromide (CuBr)
-
Acetonitrile (ACN) or another suitable aprotic solvent
-
Hydrobromic acid (HBr, if using NaNO2)
Procedure using tert-Butyl Nitrite:
-
To a stirred suspension of 3-amino-1H-1,2,4-triazole-5-carbonitrile and copper(II) bromide in acetonitrile at 0-5 °C, tert-butyl nitrite is added dropwise.[5]
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified duration, typically 1-2 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Procedure using Sodium Nitrite:
-
3-Amino-1H-1,2,4-triazole-5-carbonitrile is dissolved or suspended in aqueous hydrobromic acid at a low temperature (0-5 °C).
-
A solution of sodium nitrite in water is added dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for a short period at low temperature to ensure complete formation of the diazonium salt.
-
This cold diazonium salt solution is then added to a solution or suspension of copper(I) bromide in aqueous hydrobromic acid.
-
The reaction mixture is then warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and formation of the bromo-triazole.
-
Work-up and purification are carried out as described in the tert-butyl nitrite procedure.
Table 2: Typical Reaction Parameters for Sandmeyer Bromination
| Parameter | tert-Butyl Nitrite Method | Sodium Nitrite Method |
| Diazotizing Agent | tert-Butyl nitrite | Sodium nitrite |
| Brominating Agent | Copper(II) bromide | Copper(I) bromide |
| Solvent | Acetonitrile | Water/Hydrobromic acid |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature/Gentle Heat |
| Reaction Time | 1-2 hours | 1-3 hours |
| Purification | Column Chromatography | Column Chromatography |
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Cyanogen bromide is highly toxic and should be handled with extreme caution in a fume hood with appropriate PPE.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Hydrobromic acid is corrosive. Handle with care and appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established methodologies of triazole ring formation and Sandmeyer bromination. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists in the field.
References
- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]
5-Bromo-1,2,4-triazole-3-carbonitrile IUPAC name and structure
An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carbonitrile: Synthesis, Properties, and Applications
Abstract
5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structural arrangement, featuring a reactive bromo substituent and a versatile nitrile group on the 1,2,4-triazole scaffold, makes it a highly valuable intermediate for the synthesis of diverse molecular entities. The 1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile, covering its formal nomenclature and structure, a representative synthetic protocol, key physicochemical and spectroscopic properties, characteristic reactivity, and its applications as a building block in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research endeavors.
Nomenclature and Structural Elucidation
IUPAC Name and Tautomerism
The formally correct IUPAC name for the compound is 5-Bromo-1H-1,2,4-triazole-3-carbonitrile . The "1H" designation is crucial as it specifies the tautomeric form where the proton resides on the nitrogen atom at position 1 of the triazole ring. Like many nitrogen-containing heterocycles, 1,2,4-triazoles can exist in different tautomeric forms.[3] While the 1H-tautomer is commonly depicted, the existence of other tautomers (e.g., 2H and 4H) in equilibrium should be considered, as the position of the proton can influence the molecule's reactivity and biological interactions.
Chemical Structure and Key Identifiers
The molecular structure consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at position 5 and a nitrile group (-C≡N) at position 3.
Structure:

Key Identifiers:
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1427475-12-4 | [4][5][6] |
| Molecular Formula | C₃HBrN₄ | [4][6] |
| Molecular Weight | 172.97 g/mol | [4][5] |
| SMILES | N#CC1=NNC(Br)=N1 | [4][5][7] |
| InChI Key | InChI=1S/C3HBrN4/c4-3-5-6-2(1-7)8-3/h(H,5,6,8) | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been computationally predicted and aggregated from chemical supplier databases.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 65.36 Ų | [4] |
| Predicted LogP (XLogP3) | 0.4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 0 | [4] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [5] |
Synthesis and Purification
Representative Synthetic Workflow
The following diagram outlines a logical, multi-step synthesis beginning from a commercially available starting material. This workflow represents a standard approach in heterocyclic chemistry.
Caption: Representative synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a conceptual, self-validating system based on established chemical transformations for this class of compounds.[10]
Step 1: Synthesis of 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile
-
Rationale: This step creates the core triazole ring with the necessary functional groups or their precursors. Starting with a thio-substituted triazole is a common strategy.
-
To a stirred solution of thiocarbohydrazide (1.0 eq) in an appropriate solvent like ethanol, add cyanogen bromide (1.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the triazole-thiol intermediate.
Step 2: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile
-
Rationale: This step involves a Sandmeyer-type diazotization of the amino group followed by displacement with bromide, and a subsequent bromination at the 5-position. A more direct approach is oxidative bromination which replaces the thiol group with a bromine.
-
Suspend the 5-thioxo-1,2,4-triazole intermediate (1.0 eq) in an aqueous solution of acetic acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of bromine (2.0-2.5 eq) in acetic acid dropwise to the stirred suspension. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1H-1,2,4-triazole-3-carbonitrile. The final structure and purity should be confirmed by NMR and Mass Spectrometry.
Spectroscopic and Analytical Profile
Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound. The following table summarizes the expected characteristic signals.
| Spectroscopy | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (δ 13-15 ppm) corresponding to the N-H proton of the triazole ring. The chemical shift can vary with solvent and concentration. |
| ¹³C NMR | Three distinct signals are expected: one for the nitrile carbon (δ ~110-120 ppm), and two for the triazole ring carbons (C3 and C5), expected in the range of δ ~140-160 ppm. |
| IR (cm⁻¹) | - Sharp, strong absorption band around 2230-2260 cm⁻¹ for the C≡N stretch. - Broad absorption band around 3100-3300 cm⁻¹ for the N-H stretch. - Peaks in the 1400-1600 cm⁻¹ region for C=N and N=N stretching within the ring.[3] |
| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 172 and 174. |
Chemical Reactivity and Derivative Synthesis
The synthetic utility of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile stems from its two primary reactive sites: the C5-bromo substituent and the C3-nitrile group.
Nucleophilic Aromatic Substitution (SₙAr) at the C5-Position
The bromine atom at the C5 position is an excellent leaving group, making the compound a prime substrate for SₙAr reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 5-substituted-1,2,4-triazole-3-carbonitriles. This is a cornerstone reaction for using this molecule as a scaffold in drug discovery.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-Bromo-1H-1,2,4-triazole-3-carboxylic acid), which can then be used in amide coupling reactions.
-
Reduction: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) yields an aminomethyl group, providing a basic center and a point for further derivatization.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles.
Key Reactivity Pathways
The following diagram illustrates the primary synthetic transformations possible with this building block.
Caption: Major reaction pathways for derivatizing the title compound.
Applications in Medicinal Chemistry and Materials Science
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its favorable metabolic properties and its ability to act as a hydrogen bond donor and acceptor.[1][11]
-
Anticancer Agents: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[2] The FDA-approved aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, feature the 1,2,4-triazole ring.[2] 5-Bromo-1H-1,2,4-triazole-3-carbonitrile serves as an ideal starting point for synthesizing analogs of these drugs or novel kinase inhibitors.
-
Antimicrobial and Antifungal Agents: The triazole scaffold is famously present in antifungal drugs like fluconazole and itraconazole.[9] The ability to easily diversify the 5-position of the ring allows for the rapid generation of compound libraries to screen for new antibacterial and antifungal leads to combat growing drug resistance.[1]
-
Antiviral and Antitubercular Agents: Derivatives of 1,2,4-triazole have shown promise as antiviral (e.g., Ribavirin) and antitubercular agents.[1][12] The title compound provides a platform for creating novel agents in these therapeutic areas.
-
Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development of energetic materials and as ligands in coordination chemistry. The functional handles on this molecule allow for its incorporation into larger polymer or metal-organic frameworks.
Conclusion
5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a synthetically versatile and highly valuable building block for chemical research. Its well-defined structure, coupled with the distinct reactivity of its bromo and nitrile functional groups, provides a robust platform for the development of novel compounds. Its direct lineage to the 1,2,4-triazole core, a scaffold with proven success in clinical therapeutics, underscores its immense potential for application in medicinal chemistry and drug discovery programs aimed at developing next-generation anticancer, antimicrobial, and antiviral agents.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. chemscene.com [chemscene.com]
- 5. 1427475-12-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. achmem.com [achmem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1,2,4-triazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Bromo-1,2,4-triazole-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 5-position, activated by the electron-withdrawing nature of the triazole ring and the adjacent cyano group, renders it a highly valuable precursor for a variety of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this bromine atom, focusing on its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols for key reactions, thereby equipping researchers with the knowledge to effectively utilize this powerful synthetic intermediate.
Introduction: The Strategic Importance of this compound
Nitrogen-rich heterocycles are foundational scaffolds in modern drug discovery, with the 1,2,4-triazole core being a prominent "privileged structure." This moiety is present in a wide array of approved therapeutic agents, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups. The subject of this guide, this compound (CAS No. 1427475-12-4), combines this valuable core with a strategically positioned reactive handle—the bromine atom—and a synthetically versatile cyano group.
The electron-deficient nature of the 1,2,4-triazole ring, further accentuated by the inductive effect of the nitrile group at the 3-position, significantly activates the C5-Br bond towards both nucleophilic attack and oxidative addition in catalytic cycles. This heightened reactivity makes it an ideal substrate for constructing diverse molecular architectures, enabling the exploration of novel chemical space in drug development programs and the synthesis of advanced functional materials. This guide will explore the key reaction pathways that leverage the unique reactivity of this bromine atom.
Core Reactivity: A Tale of Two Pathways
The bromine atom in this compound is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the desired bond formation (C-N, C-S, C-O vs. C-C) and the nature of the coupling partner.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Triazoles
The inherent electron deficiency of the 1,2,4-triazole ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom. This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a transient, negatively charged Meisenheimer-like intermediate. The presence of the electron-withdrawing nitrile group further stabilizes this intermediate, thereby promoting the reaction.
Common nucleophiles that can effectively displace the bromide ion include:
-
Amines (R-NH₂): The reaction with primary and secondary amines provides a direct route to 5-amino-1,2,4-triazole-3-carbonitrile derivatives. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and are of interest for their potential biological activities.
-
Thiols (R-SH): Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 5-thioether-substituted 1,2,4-triazoles. This transformation is particularly useful in the design of enzyme inhibitors where a sulfur linkage can mimic natural substrates or interact with active site residues.
-
Hydrazines (R-NHNH₂): The displacement of bromine by hydrazine is a key step in the synthesis of energetic materials and other highly functionalized nitrogen-rich compounds. For instance, the reaction of 5-bromo-3-nitro-1,2,4-triazole with hydrazine is a critical step in producing 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a precursor to thermally stable energetic compounds.[1]
Experimental Insight: The choice of base and solvent is critical for successful SNAr reactions. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often employed to deprotonate the nucleophile without competing in the substitution. Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cationic counter-ion of the nucleophile and facilitate the reaction.
Diagram: Nucleophilic Aromatic Substitution Pathway
Caption: Generalized SNAr pathway on the 5-bromo-1,2,4-triazole core.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The C-Br bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis. These reactions offer a powerful and versatile toolkit for creating complex molecular architectures with high precision and functional group tolerance.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is particularly valuable for synthesizing bi-aryl and hetero-bi-aryl structures, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Experimental Considerations:
-
Palladium Catalyst: A range of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The selection of the ligand is crucial and often requires optimization.[2][3][4]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.[2][4]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used.[2][3][4]
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[2][5]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[6] It offers a significant advantage over classical methods, such as the Ullmann condensation, due to its milder reaction conditions and broader substrate scope. This reaction is instrumental in synthesizing a wide range of N-arylated heterocycles.
General Reaction Scheme:
Key Experimental Parameters:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical for achieving high catalytic activity.[7]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[7]
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.
The Buchwald-Hartwig amination is particularly useful for coupling with a diverse range of amines, including primary and secondary alkylamines and anilines, providing access to a vast library of functionalized 1,2,4-triazoles.[6][7]
Experimental Protocols: A Practical Guide
The following protocols are representative examples based on established methodologies for similar bromo-heterocyclic systems. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Dioxane and water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the dioxane/water solvent mixture via syringe, followed by the addition of Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
| Entry | Arylboronic Acid | Typical Yield |
| 1 | Phenylboronic acid | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | 80-95% |
| 3 | 3-Pyridylboronic acid | 60-80% |
Table 1: Representative yields for Suzuki-Miyaura coupling with this compound based on analogous systems.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous, deoxygenated toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the anhydrous, deoxygenated toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Typical Yield |
| 1 | Morpholine | 85-95% |
| 2 | Aniline | 70-85% |
| 3 | Benzylamine | 80-90% |
Table 2: Representative yields for Buchwald-Hartwig amination with this compound based on analogous systems.
Applications in Drug Discovery and Beyond
The derivatives of this compound are of significant interest in drug discovery. The ability to readily introduce diverse substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR). For example, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to novel kinase inhibitors, while the installation of different amino groups through Buchwald-Hartwig amination can generate compounds with potential antimicrobial or antiviral activities.
The 1,2,4-triazole nucleus is a known pharmacophore in a number of clinically used drugs, and the functionalization of this scaffold continues to be a fruitful area of research. The cyano group at the 3-position can also be further elaborated, for instance, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the chemical diversity accessible from this versatile starting material.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. The reactivity of its bromine atom, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a robust platform for molecular construction. A thorough understanding of the principles and experimental nuances outlined in this guide will enable researchers in academia and industry to fully exploit the synthetic potential of this valuable intermediate in their pursuit of novel therapeutics and advanced materials.
References
- 1. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
spectroscopic data for 5-Bromo-1,2,4-triazole-3-carbonitrile (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,2,4-triazole-3-carbonitrile
Introduction
This compound is a heterocyclic compound with the molecular formula C₃HBrN₄ and a molecular weight of approximately 172.97 g/mol .[1][2][3] Its structure features a 1,2,4-triazole ring substituted with a bromine atom and a nitrile group. The unique combination of a halogen, a cyano group, and a nitrogen-rich aromatic ring makes this molecule a potentially valuable building block in medicinal chemistry and materials science. Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4]
The precise structural elucidation and purity assessment of such novel compounds are paramount for their application in any scientific endeavor, particularly in drug development where unambiguous characterization is a regulatory requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimentally obtained spectra for this specific molecule are not widely published, this guide will present predicted data based on the known spectroscopic behavior of analogous structures, providing a robust framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.
Experimental Protocol: NMR Analysis
A standard protocol for NMR analysis of a novel heterocyclic compound would involve the following steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, making them more readily observable.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
The analysis would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups, although this is not strictly necessary for this simple molecule.
-
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, dissolved in DMSO-d₆.
| ¹H NMR Data | |
| Predicted Chemical Shift (ppm) | Assignment & Rationale |
| ~14.0 - 15.0 (broad singlet, 1H) | N-H proton of the triazole ring. The significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. The broadness is characteristic of exchangeable protons.[6] |
| ¹³C NMR Data | |
| Predicted Chemical Shift (ppm) | Assignment & Rationale |
| ~145-150 | C5-Br. The carbon atom attached to the electronegative bromine atom is expected to be deshielded and appear downfield. |
| ~135-140 | C3-CN. The carbon atom attached to the nitrile group will also be deshielded. |
| ~115-120 | -C≡N. The carbon of the nitrile group typically appears in this region. |
Interpretation of NMR Data
The ¹H NMR spectrum is expected to be very simple, showing only a single, broad signal for the N-H proton. The absence of any other proton signals would confirm the substitution pattern of the triazole ring. The position of this N-H signal can be sensitive to concentration and temperature. Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal should disappear due to proton-deuterium exchange.
The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the two carbons of the triazole ring and the one carbon of the nitrile group. The specific chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents. The predicted downfield shifts for the ring carbons are consistent with their presence in an electron-deficient aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would provide clear evidence for the N-H, C≡N, and triazole ring functionalities.
Experimental Protocol: FTIR Analysis
For a solid sample like this, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be ground until it is a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Data
The following table lists the predicted characteristic absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode & Assignment |
| ~3100 - 3300 (broad) | N-H stretching vibration of the triazole ring.[7] |
| ~2230 - 2260 (sharp, medium) | C≡N stretching vibration of the nitrile group. |
| ~1550 - 1620 | C=N stretching vibrations within the triazole ring.[7] |
| ~1300 - 1400 | C-N stretching vibrations of the triazole ring.[5] |
| Below 700 | C-Br stretching vibration. |
Interpretation of IR Data
The IR spectrum will provide several key pieces of information to confirm the structure. A broad absorption in the high-frequency region (~3100-3300 cm⁻¹) is characteristic of an N-H stretch, indicative of the proton on the triazole ring. A sharp, intense peak around 2240 cm⁻¹ is a definitive marker for the nitrile (C≡N) group. The fingerprint region (below 1600 cm⁻¹) will contain a series of absorptions corresponding to the stretching and bending vibrations of the triazole ring, including the C=N and C-N bonds. The presence of a band in the low-frequency region (below 700 cm⁻¹) would be consistent with the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be ideal to confirm its elemental composition.
Experimental Protocol: ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this triazole derivative.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
The analysis would be performed on a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high resolution).
-
The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
The mass spectrum is acquired in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
For positive ion mode, the expected molecular ion would be [M+H]⁺.
-
For negative ion mode, the expected molecular ion would be [M-H]⁻.
-
Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.
-
Predicted Mass Spectrometry Data
The molecular formula is C₃HBrN₄. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
| Ion | Predicted m/z (for ⁷⁹Br isotope) | Interpretation |
| [M+H]⁺ | ~173.95 | Protonated molecular ion. |
| [M-H]⁻ | ~171.93 | Deprotonated molecular ion. |
| Fragment Ions (from [M+H]⁺) | ||
| ~94 | Loss of Br radical. | |
| ~146 | Loss of HCN (from the nitrile and a ring atom). | |
| ~118 | Loss of HCN and N₂. |
Interpretation of Mass Spectrometry Data
The primary goal of the MS analysis is to confirm the molecular weight. The observation of an ion cluster with m/z values corresponding to the protonated or deprotonated molecule, exhibiting the characteristic isotopic pattern of a single bromine atom, would be strong evidence for the compound's identity.
The fragmentation pattern observed in MS/MS experiments can further confirm the structure. Common fragmentation pathways for 1,2,4-triazoles include the loss of small neutral molecules like N₂ or HCN.[8] The loss of the bromine atom is also a likely fragmentation pathway. Analyzing these fragments allows for the piecing together of the molecular structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles and analogous compounds, it lays out a clear and robust framework for any researcher, scientist, or drug development professional working with this or similar novel heterocyclic compounds. The combination of these techniques allows for the unambiguous determination of the molecular structure, ensuring the scientific integrity of any subsequent research or development activities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]
- 3. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. One moment, please... [ripublication.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
tautomers of 5-Bromo-1,2,4-triazole-3-carbonitrile
An In-Depth Technical Guide to the Tautomeric Landscape of 5-Bromo-1,2,4-triazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The functionality of these heterocycles is intrinsically linked to their prototropic tautomerism, a phenomenon that dictates molecular shape, hydrogen bonding capabilities, and ultimately, receptor-ligand interactions.[1][2] This guide provides a comprehensive technical analysis of the tautomeric forms of this compound, a molecule of interest for synthetic and medicinal chemistry. We will explore the structural possibilities of its annular tautomers, present a self-validating workflow combining experimental and computational methodologies for their characterization, and offer detailed protocols for researchers in the field. The integration of spectroscopic analysis with quantum chemical calculations provides a robust framework for unambiguously identifying and quantifying the predominant tautomeric forms in different states.
The Principle of Tautomerism in 1,2,4-Triazole Systems
Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring.[1][3] This dynamic equilibrium results in three primary annular tautomers, designated as 1H, 2H, and 4H, based on the position of the mobile proton.[1][3]
While the unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer, which is computationally shown to be the most stable form, the equilibrium can be significantly influenced by the electronic nature and position of substituents on the carbon atoms (C3 and C5).[3][4] Electron-withdrawing groups, such as the bromo and cyano moieties in the target molecule, can alter the electron density distribution within the triazole ring, thereby shifting the tautomeric preference.[3] Understanding this equilibrium is paramount, as different tautomers exhibit distinct physicochemical properties, affecting their ADME profiles and biological activity.[2]
For this compound, the tautomeric equilibrium can be visualized as follows:
Caption: Prototropic tautomeric equilibria for this compound.
An Integrated Workflow for Tautomer Characterization
To ensure the highest degree of scientific integrity, we propose a self-validating workflow that synergizes experimental evidence with theoretical predictions. This dual-pronged approach allows for the cross-verification of results, leading to a definitive structural assignment. The experimental arm provides real-world data on the molecule's behavior in solution and solid states, while the computational arm offers insights into the intrinsic stability and properties of each tautomer.
Caption: Integrated workflow for the definitive characterization of tautomers.
Experimental Characterization Protocols
Experimental techniques are indispensable for observing the actual state of the tautomeric equilibrium in a given medium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[3][5][6] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are exquisitely sensitive to the local electronic environment, allowing for differentiation between tautomers.[1][7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the tautomeric equilibrium.[1]
-
Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra to observe the N-H proton signal. Its chemical shift and integration are primary indicators of the major tautomer.
-
Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the C3 and C5 carbons are diagnostic for the position of the double bonds and the protonated nitrogen.
-
Acquire ¹⁵N NMR spectra (if sensitivity allows, potentially using enriched material or long acquisition times). ¹⁵N chemical shifts provide the most direct evidence of the proton's location on the ring.
-
Perform 2D correlation experiments such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, for instance, from the N-H proton to the ring carbons, confirming the structure.
-
-
Data Analysis: Compare the observed chemical shifts with established literature values for substituted 1,2,4-triazoles. The N-H proton in 1H-1,2,4-triazoles often appears at a different chemical shift compared to the N-H in 4H-tautomers.[3] The tautomer population can be quantified by integrating the respective signals if they are distinct and in slow exchange on the NMR timescale.[6]
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous structural data for the tautomeric form present in the solid state.[3] This method definitively determines bond lengths, bond angles, and the precise location of all atoms, including the tautomeric proton.
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., ethanol, ethyl acetate, acetonitrile) and techniques (slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The resulting electron density map will reveal the positions of all non-hydrogen atoms. The tautomeric hydrogen atom can usually be located in the difference Fourier map and its position refined, confirming which nitrogen atom is protonated in the crystal lattice.[8][9]
Computational Modeling and Analysis
Quantum chemical calculations are essential for predicting the intrinsic stability of each tautomer and for simulating spectroscopic data that can be directly compared with experimental results.[2][10]
Step-by-Step Protocol (DFT Approach):
-
Structure Generation: Build the 3D structures of the 1H, 2H, and 4H using a molecular editor.
-
Geometry Optimization & Frequency Calculation:
-
Perform full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][11]
-
Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., possess no imaginary frequencies).
-
-
Energy Calculation:
-
From the frequency calculation output, obtain the electronic energies and the thermal corrections to Gibbs free energy (G).
-
Calculate the relative Gibbs free energies (ΔG) of the tautomers to predict their population distribution according to the Boltzmann distribution.
-
To model solution-phase behavior, repeat the optimization and energy calculations incorporating a solvent continuum model (e.g., PCM or SMD) that matches the solvent used in NMR experiments.[2]
-
-
Spectroscopic Simulation:
-
Using the optimized geometries, calculate the NMR chemical shifts (e.g., using the GIAO method).[12] Compare the calculated shifts for each tautomer with the experimental NMR data to identify the predominant species in solution.
-
Predicted Tautomer Stability
Computational studies on substituted 1,2,4-triazoles provide a framework for predicting stability.[4] The relative energies dictate the equilibrium constant. A summary table based on a hypothetical DFT calculation is presented below to illustrate the expected output.
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (Gas Phase, 298 K) |
| 1H-Tautomer | 0.00 | 0.00 | >99% |
| 2H-Tautomer | +4.5 | +4.2 | <1% |
| 4H-Tautomer | +8.2 | +7.9 | <0.1% |
| Note: These are illustrative values. Actual results require specific DFT calculations. |
Conclusion and Outlook
The tautomeric state of this compound is a critical determinant of its chemical and biological properties. A definitive characterization cannot rely on a single technique but requires a holistic and self-validating approach. By integrating high-resolution NMR spectroscopy and single-crystal X-ray diffraction with robust DFT calculations, researchers can confidently identify and quantify the predominant tautomers in both solution and solid phases. This rigorous understanding is fundamental for rational drug design, enabling the correlation of a specific tautomeric structure with observed biological activity and guiding the synthesis of next-generation 1,2,4-triazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 5. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 11. earthlinepublishers.com [earthlinepublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-1,2,4-triazole-3-carbonitrile
Abstract: This guide provides a comprehensive technical overview of 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS No. 1427475-12-4), a heterocyclic building block with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document synthesizes critical safety protocols, detailed handling procedures, chemical reactivity insights, and practical experimental methodologies. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and safe application of this versatile compound in a laboratory setting. All protocols and claims are substantiated by authoritative sources to uphold the highest standards of scientific integrity.
Introduction and Scientific Context
This compound is a functionalized heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole. The triazole nucleus is valued for its metabolic stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide or ester groups, which can enhance a molecule's pharmacological profile.
The subject of this guide possesses two key functional groups that dictate its reactivity and utility:
-
A Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It significantly influences the electronic properties of the triazole ring and can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
A Nitrile Substituent: The carbonitrile group is a potent electron-withdrawing group, further modulating the reactivity of the triazole ring. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic systems, offering a gateway to a wide array of derivatives.
The strategic combination of these functionalities makes this compound a valuable intermediate for building complex molecular architectures in the pursuit of novel therapeutic agents. This guide will equip the user with the necessary knowledge to handle this compound safely and utilize it effectively in synthetic applications.
Core Safety Directives and Hazard Analysis
A thorough understanding of the hazards associated with this compound is paramount. The compound is classified as hazardous under the Globally Harmonized System (GHS).
GHS Hazard Identification
Based on available safety data sheets, the compound is assigned the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning" .[1]
Physicochemical and Toxicological Data Summary
While specific LD50 and detailed toxicological studies for this exact compound are not publicly available, data from the parent 1,2,4-triazole and related brominated heterocycles can inform a conservative risk assessment. The oral LD50 in rats for the parent 1,2,4-triazole is 1648 mg/kg, indicating moderate acute toxicity.[2] The presence of the bromo and nitrile functionalities necessitates a cautious approach, assuming potentially higher toxicity.
| Property | Value / Information | Source |
| CAS Number | 1427475-12-4 | ChemScene |
| Molecular Formula | C₃HBrN₄ | ChemScene |
| Molecular Weight | 172.97 g/mol | ChemScene |
| Appearance | Assumed to be a solid (typical for similar compounds) | N/A |
| Storage Temperature | 4°C | ChemScene |
| GHS Pictograms | Harmful (Exclamation Mark) | Achmem |
| Hazard Statements | H302, H315, H319, H335 | Achmem |
| Precautionary Statements | P280, P305+P351+P338 | Achmem |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Caption: Mandatory PPE workflow for handling the compound.
-
Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to mitigate inhalation risk.
-
Hand Protection: Use disposable nitrile gloves with a minimum thickness of 5-mil for splash protection.[3] It is critical to understand that thin nitrile gloves offer limited protection and must be removed and discarded immediately after any suspected contact.[3] For tasks with higher splash risk, consider heavier-duty gloves or double-gloving.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when handling larger quantities (>5 g) or during reactions with a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat must be worn, fully fastened. Ensure full-length pants and closed-toe shoes are worn to cover all skin.
Handling, Storage, and Disposal Procedures
Laboratory Handling Protocol
-
Preparation: Designate a specific area within a fume hood for handling the compound. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Weighing: When handling the solid, perform weighings on a tared weigh paper or in a vial within the fume hood to prevent dust inhalation.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Cross-Contamination Avoidance: Use dedicated spatulas and glassware. Remove and discard gloves immediately after handling the compound and before touching any common surfaces (e.g., computer keyboards, door handles).[3]
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Temperature: Keep refrigerated at 4°C for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The triazole ring and nitrile group can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition.
Decontamination and Waste Disposal
-
Spill Management:
-
For small spills of the solid, gently cover with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container, avoiding dust generation.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Waste Disposal:
-
All solid waste and contaminated materials (gloves, weigh papers, etc.) must be placed in a clearly labeled hazardous waste container.
-
Unused compound and reaction waste solutions should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Do not dispose of this compound down the drain or in regular trash. Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.
-
Chemical Reactivity and Synthetic Application
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The π-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack. The bromine atom at C5 is a good leaving group, making this position the primary site for substitution and cross-coupling reactions.
Caption: Key reaction pathways for the title compound.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative example of how the title compound can be used as an electrophile in a nucleophilic aromatic substitution (SNAᵣ) reaction. The procedure is adapted from established methods for the substitution of bromo-substituted triazoles and serves as a template for derivatization.
Objective: To synthesize 5-(benzylamino)-1H-1,2,4-triazole-3-carbonitrile.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base while leaving the nucleophile (benzylamine) relatively "naked" and more reactive. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base sufficient to deprotonate the N-H of the triazole ring or act as an acid scavenger for any HBr generated. Its use avoids harsher conditions that might degrade the nitrile group.
-
Temperature (80°C): SNAᵣ reactions on heterocyclic rings often require thermal energy to overcome the activation barrier. 80°C is a moderate temperature that typically provides a reasonable reaction rate without causing significant decomposition.
-
Workup (Water Quench): The reaction is quenched with water to precipitate the organic product, which is often less soluble in the aqueous/DMF mixture than the inorganic salts (KBr, excess K₂CO₃), facilitating isolation by filtration.
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.78 mmol, 1.0 equiv.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃) (1.60 g, 11.56 mmol, 2.0 equiv.) and anhydrous DMF (20 mL).
-
Addition of Nucleophile: Add benzylamine (0.74 g, 6.94 mmol, 1.2 equiv.) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 80°C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing 100 mL of cold water while stirring. c. A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake with additional water (2 x 20 mL). e. Dry the solid product under vacuum to yield the crude 5-(benzylamino)-1H-1,2,4-triazole-3-carbonitrile.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion
This compound is a potent and versatile chemical intermediate. Its value in drug discovery and synthetic chemistry is matched by its hazardous properties, which demand rigorous adherence to safety protocols. By understanding the compound's reactivity and implementing the handling, storage, and disposal procedures outlined in this guide, researchers can safely harness its synthetic potential. The provided experimental protocol serves as a foundational template, illustrating the practical application of this building block while emphasizing the scientific reasoning behind each procedural choice. Always prioritize safety, perform thorough risk assessments, and consult institutional safety guidelines before commencing any new experimental work.
References
- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]
- 2. fao.org [fao.org]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromo-1,2,4-triazole-3-carbonitrile for Advanced Synthesis
Authored by: A Senior Application Scientist
Abstract
The functionalization of nitrogen-rich heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 1,2,4-triazole core, in particular, is a privileged structure found in numerous pharmacologically active agents. This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,2,4-triazole-3-carbonitrile, a versatile building block for creating diverse molecular libraries. We delve into the mechanistic underpinnings, offer a robust and validated experimental protocol, explore optimization parameters, and provide troubleshooting guidance. This application note is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction on a challenging, yet valuable, heterocyclic substrate.
Introduction: The Strategic Importance of Functionalized Triazoles
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have cemented its role in both academic and industrial laboratories.[2]
The 1,2,4-triazole moiety is a critical pharmacophore, integral to the structure of numerous approved drugs with antifungal, antiviral, and anticancer properties. The strategic introduction of aryl or heteroaryl substituents onto the triazole ring allows for the fine-tuning of a compound's steric and electronic properties, profoundly impacting its biological activity and pharmacokinetic profile. This compound is an especially useful starting material; the bromo substituent provides a reactive handle for cross-coupling, while the cyano group acts as a potent electron-withdrawing group that can modulate molecular interactions or serve as a synthetic precursor for other functional groups.
However, the application of palladium-catalyzed cross-coupling reactions to nitrogen-rich heterocycles is not without its challenges. The lone pairs on the multiple nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5][6] Therefore, a carefully selected catalytic system and optimized reaction conditions are paramount for achieving high efficiency and yield. This guide addresses these challenges by providing a field-proven protocol grounded in mechanistic understanding.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-withdrawing cyano group on the triazole ring helps to facilitate this step.[3]
-
Transmetalation: In this step, an organic group is transferred from the organoboron reagent (activated by a base) to the palladium(II) center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer.[7] The choice of base is critical and can significantly influence the reaction rate and outcome.[2]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow and Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound. Screening of catalysts, ligands, and bases may be necessary to optimize results for specific boronic acid partners.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid or Ester (e.g., Phenylboronic acid)
-
Palladium Catalyst: Pd(PPh₃)₄ or a Pd(OAc)₂/Ligand system
-
Ligand (if required): e.g., XPhos, SPhos, RuPhos
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous powder)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Microwave vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere system (Nitrogen or Argon manifold, Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
-
Experimental Workflow Diagram
Step-by-Step Protocol
This is a general procedure and should be adapted as needed.
-
Vessel Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL). The solvent should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization Parameters and Considerations
The success of the Suzuki coupling with this compound can be highly dependent on the specific combination of reagents and conditions. The following table summarizes key parameters and provides starting points for optimization, based on literature precedents for similar nitrogen-rich heterocycles.[4][8][9]
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand. Pre-catalysts can offer higher stability and activity. |
| Ligand | Buchwald-type phosphines: XPhos, SPhosOthers: P(tBu)₃, dppf | Bulky, electron-rich phosphine ligands accelerate the rates of oxidative addition and reductive elimination. They also stabilize the palladium center and can prevent catalyst deactivation by the triazole nitrogens.[2][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | A strong, non-nucleophilic base is often required. K₃PO₄ and Cs₂CO₃ are highly effective for challenging substrates.[4][8] The choice can affect the rate of transmetalation and boronic acid stability. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A polar, aprotic solvent is typically used. The addition of water is often crucial for dissolving the base and facilitating the formation of the boronate "ate" complex.[2] |
| Temperature | 80 - 120 °C (Conventional or Microwave) | Higher temperatures are often needed to drive the reaction to completion, especially for less reactive aryl chlorides or deactivated bromides. Microwave heating can significantly reduce reaction times.[10] |
| Boron Reagent | Boronic Acids, Boronic Esters (Pinacol, MIDA) | Boronic esters offer greater stability against protodeboronation, a common side reaction, especially with heteroaryl boron reagents.[1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Catalyst inhibition by triazole nitrogens. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst or a robust pre-catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a bulkier, more electron-rich ligand (e.g., XPhos) to shield the Pd center. |
| Protodeboronation | Decomposition of the boronic acid before it can transmetalate. This is common with electron-deficient or certain heteroaryl boronic acids. | 1. Use a milder base (e.g., K₂CO₃, KF).2. Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[1]3. Minimize reaction time and temperature where possible. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture leading to oxidative coupling of the boronic acid. | 1. Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.2. Use a Pd(0) source directly to avoid Pd(II) species that can promote homocoupling.[1] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation over time. | 1. Increase temperature or prolong the reaction time. Consider switching to microwave irradiation.2. Increase catalyst loading (e.g., from 3 mol% to 5 mol%). |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF are also flammable and have associated health risks. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases: Anhydrous bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid inhalation of dust and direct contact with skin.
-
Pressure: When heating sealed vials, especially with microwave irradiation, always use a blast shield and ensure the reaction volume does not exceed the manufacturer's recommendations to avoid over-pressurization.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing novel, functionalized triazole derivatives. While the nitrogen-rich nature of the substrate presents unique challenges, these can be overcome through the careful selection of a modern catalytic system, particularly one employing bulky, electron-rich phosphine ligands and an appropriate base. The protocol and optimization guidelines presented here provide a solid foundation for researchers to successfully employ this reaction, enabling the rapid generation of compound libraries for applications in drug discovery, agrochemicals, and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Amino-1,2,4-triazole-3-carbonitriles via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-1,2,4-triazole-3-carbonitrile. This reaction is a powerful and versatile method for the synthesis of substituted 5-amino-1,2,4-triazole-3-carbonitriles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active compounds. This document outlines the reaction mechanism, discusses the critical roles of the catalyst, ligand, and base, and offers a step-by-step protocol for conducting the reaction. Furthermore, it includes a guide for reaction optimization and troubleshooting common challenges associated with this transformation on electron-deficient, nitrogen-rich heterocycles.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are nitrogen-containing molecules. The Buchwald-Hartwig amination has emerged as a premier method for the formation of aryl C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1]
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The ability to functionalize the C5 position of a 1,2,4-triazole ring with diverse amino groups via the Buchwald-Hartwig reaction opens up a vast chemical space for the generation of novel molecular entities for drug discovery programs. This guide focuses on the amination of this compound, a challenging yet valuable substrate due to its electron-deficient nature and the presence of multiple nitrogen atoms which can potentially coordinate to and inhibit the palladium catalyst.
Unraveling the Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, although using a direct Pd(0) source is also common.[2][4]
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
An unproductive side reaction that can occur is β-hydride elimination, especially with primary aliphatic amines, leading to hydrodehalogenation of the starting material.[6] The choice of a suitable bulky ligand is crucial to promote the desired reductive elimination over this side pathway.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed palladacycle)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[3]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an argon atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 7.5 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). Then, add the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Reaction Optimization: A Guide to Maximizing Yield and Purity
The success of the Buchwald-Hartwig amination on a challenging substrate like this compound often hinges on careful optimization of reaction parameters. The electron-withdrawing nature of the nitrile and the triazole ring can influence the reactivity of the C-Br bond, while the basic nitrogen atoms of the triazole can interact with the palladium catalyst. Below is a table outlining key parameters for optimization.
| Parameter | Variation | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos Palladacycle | Pre-formed palladacycles (precatalysts) often provide more consistent results and allow for the use of lower catalyst loadings by ensuring efficient formation of the active catalytic species.[4] Pd(OAc)₂ is a common choice but requires in-situ reduction. |
| Ligand | Xantphos, BrettPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphine ligands are essential.[1] Xantphos is a good starting point for many cross-coupling reactions.[7] For challenging substrates or primary amines, more specialized ligands like BrettPhos may be necessary to promote reductive elimination and prevent β-hydride elimination.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice.[4] For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher reaction temperatures.[4] |
| Solvent | 1,4-Dioxane, Toluene, THF | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Aprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are widely used.[3] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides or weaker bases.[3][4] |
| Equivalents of Amine | 1.1 - 2.0 equiv. | A slight excess of the amine is typically used to ensure complete consumption of the limiting aryl bromide. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Inappropriate ligand or base; Insufficient temperature. | Use a fresh batch of catalyst and ligand. Screen different ligands and bases (see optimization table). Increase the reaction temperature. Ensure the solvent is anhydrous and degassed. |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination is competing with reductive elimination. | Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor the transition state for β-hydride elimination. |
| Decomposition of Starting Material or Product | Base-sensitive functional groups; High reaction temperature. | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). Attempt the reaction at a lower temperature, potentially with a more active catalyst system. |
| Inconsistent Results | Oxygen or moisture contamination deactivating the catalyst. | Ensure rigorous inert atmosphere techniques are used throughout the setup and reaction. Use freshly distilled and degassed solvents. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of 5-amino-1,2,4-triazole-3-carbonitriles. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully synthesize a wide range of derivatives. The protocol and optimization strategies outlined in this guide provide a solid foundation for the application of this powerful reaction in medicinal chemistry and drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes: Sonogashira Coupling of 5-Bromo-1,2,4-triazole-3-carbonitrile
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction and Significance
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This reaction is celebrated for its operational simplicity and mild conditions, which permit a broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][4]
The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[5][6][7][8] The functionalization of this scaffold is a key strategy in drug discovery. By introducing an alkynyl moiety onto the triazole ring via the Sonogashira coupling, chemists can generate highly versatile intermediates. These alkynylated triazoles can serve as precursors for further molecular elaboration or as final target molecules with unique electronic and structural properties, which have shown promise in the development of novel chemotherapeutics.[9]
This document provides a comprehensive guide and a field-proven protocol for the successful Sonogashira coupling of 5-Bromo-1,2,4-triazole-3-carbonitrile, an electron-deficient heterocyclic substrate, with terminal alkynes. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction operates through a synergistic dual catalytic cycle involving palladium and copper(I) co-catalysis.[1][10] The electron-deficient nature of the this compound substrate makes the C-Br bond highly susceptible to oxidative addition, a key step in the catalytic cycle.
-
The Palladium Cycle : The cycle is initiated by the oxidative addition of the 5-bromo-1,2,4-triazole to a coordinatively unsaturated Palladium(0) complex, forming a Pd(II)-triazole intermediate. This is often the rate-determining step.
-
The Copper Cycle : Concurrently, the copper(I) salt activates the terminal alkyne. In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne is abstracted, and a copper(I) acetylide species is formed.[10] This step is crucial as it renders the alkyne nucleophilic enough for the subsequent step.
-
Transmetalation & Reductive Elimination : The copper acetylide then undergoes transmetalation with the Pd(II)-triazole complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination to yield the final alkynylated 1,2,4-triazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene on a 1.0 mmol scale.
Materials and Equipment
-
Substrates : this compound (1.0 eq, 173 mg), Phenylacetylene (1.2 eq, 132 µL, 122.6 mg)
-
Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 eq, 21 mg), Copper(I) Iodide [CuI] (0.05 eq, 9.5 mg)
-
Solvent : Anhydrous Tetrahydrofuran (THF), 8 mL
-
Base : Triethylamine (Et₃N), 4 mL
-
Equipment : 25 mL Schlenk flask, magnetic stirrer, heating mantle with temperature control, inert gas line (Argon or Nitrogen), syringes, TLC plates (silica gel 60 F₂₅₄), column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere) :
-
Place the Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture. Backfill with an inert gas (Argon). Repeat this cycle three times.
-
Causality: The Pd(0) species is oxygen-sensitive, and moisture can interfere with the reaction. An inert and anhydrous environment is critical for catalytic activity and reproducibility.[3]
-
-
Reagent Addition :
-
Under a positive flow of argon, add this compound (173 mg), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (9.5 mg) to the flask.
-
Evacuate and backfill the flask with argon three more times to ensure the atmosphere is completely inert.
-
Causality: Adding the solid reagents first allows for their efficient degassing before the introduction of liquid components.
-
-
Solvent and Reagent Addition :
-
Using a syringe, add anhydrous THF (8 mL) followed by triethylamine (4 mL). Stir the resulting suspension for 5 minutes.
-
Slowly add phenylacetylene (132 µL) via syringe.
-
Causality: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also acts as a ligand and can help reduce the Pd(II) precatalyst to the active Pd(0) state in situ.[1]
-
-
Reaction Conditions and Monitoring :
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: Hexane:Ethyl Acetate (7:3). Visualize under UV light (254 nm). The starting bromo-triazole should be consumed, and a new, typically less polar, product spot should appear.
-
If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Causality: Monitoring ensures the reaction is proceeding as expected and prevents the formation of side products from prolonged reaction times.
-
-
Work-up :
-
Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The NH₄Cl wash removes the bulk of the triethylamine hydrochloride salt and any remaining copper salts.[2]
-
-
Purification and Characterization :
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Data Summary and Optimization
The following table outlines the standard conditions and potential optimization parameters for this reaction. For particularly challenging substrates, screening of ligands and bases may be necessary.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Aryl Halide | This compound | The electron-withdrawing nitrile and triazole ring activate the C-Br bond. |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable bromo-triazole. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A robust and common precatalyst. Pd(PPh₃)₄ can also be used. |
| Cu Co-catalyst | CuI (2-5 mol%) | Essential for the activation of the alkyne and transmetalation. |
| Ligand | PPh₃ (in catalyst) | For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, cataCXium®) can improve yields and rates.[11][12] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) or other hindered amines can also be effective. |
| Solvent | THF / Et₃N (2:1 v/v) | DMF or acetonitrile can be used as alternative solvents, especially if higher temperatures are needed. |
| Temperature | Room Temperature to 50 °C | Start at RT. Gentle heating may be required to drive the reaction to completion. |
| Typical Yield | 75-95% | Yields are substrate-dependent but generally high for this activated system. |
Troubleshooting
-
No Reaction/Low Conversion : Ensure the system is completely free of oxygen and moisture. Check the quality of the palladium catalyst and anhydrous solvents. Consider gentle heating or screening a more active ligand system.
-
Glaser Coupling Side Product : The formation of a di-alkyne (R²-C≡C-C≡C-R²) indicates homocoupling. This is often caused by the presence of oxygen. Ensure thorough degassing. Running the reaction under slightly more dilute conditions can also disfavor this bimolecular side reaction.
-
Difficulty in Purification : The triethylamine hydrochloride salt must be thoroughly removed during the aqueous work-up to prevent streaking on the silica gel column.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Copper iodide is harmful if swallowed and is a marine pollutant.
-
Triethylamine is corrosive and has a strong, unpleasant odor.
-
Organic solvents like THF and ethyl acetate are flammable. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The Sonogashira coupling is a highly effective and reliable method for the synthesis of 5-alkynyl-1,2,4-triazole-3-carbonitriles. The protocol detailed herein provides a robust starting point for researchers. By understanding the mechanistic principles and the roles of each reagent, scientists can effectively troubleshoot and adapt this procedure for a wide range of terminal alkynes, thereby facilitating the rapid generation of novel molecular entities for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of alkynylated 1,2,4-oxadiazole/1,2,3-1H-triazole glycoconjugates: Discovering new compounds for use in chemotherapy against lung carcinoma and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Bromo-1,2,4-triazole-3-carbonitrile for the Synthesis of Novel Kinase Inhibitors
Abstract
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability, capacity for crucial hydrogen bonding, and its role as a bioisostere for amide groups.[1][2] These features make it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS 1427475-12-4), a versatile and highly functionalized starting material for the synthesis of next-generation kinase inhibitors.[5][6][7][8][9] We will explore its chemical reactivity, provide field-proven protocols for key synthetic transformations, and illustrate its application in a rational drug design workflow.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
Protein kinases regulate a majority of cellular signal transduction pathways, and their deregulation is a hallmark of numerous diseases, most notably cancer.[10] The development of small-molecule kinase inhibitors that target the ATP-binding site has become a highly successful therapeutic strategy.[11][12]
The 1,2,4-triazole ring system is particularly adept at interacting with the hinge region of the kinase ATP-binding pocket.[4][13] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP.[2][14] This ability to serve as a stable, effective hinge-binder makes it an ideal foundation for building potent and selective inhibitors.
This compound emerges as a superior starting material for several reasons:
-
Orthogonal Functional Handles: It possesses three distinct points for chemical modification: the C5-Bromo group, the C3-carbonitrile, and the N-H of the triazole ring.
-
Cross-Coupling Versatility: The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl and heteroaryl moieties to probe the solvent-front region of the ATP pocket.
-
Scaffold Rigidity: The aromatic triazole core provides a rigid and planar scaffold, which helps to minimize the entropic penalty upon binding to the target kinase, often leading to higher affinity.[15][16]
This guide will focus on the most impactful synthetic transformations for this building block: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling.
Synthetic Workflow for Kinase Inhibitor Development
The general strategy involves using the this compound core as a central scaffold. A key diversity element is introduced at the 5-position via cross-coupling, while the triazole nitrogen and the nitrile group offer further opportunities for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Figure 1: General workflow for synthesizing kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for attaching diverse aryl or heteroaryl fragments to the 5-position of the triazole core.[17][18] This modification is critical for exploring interactions within the kinase active site and tuning the inhibitor's properties.
Catalytic Cycle Overview
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)[19]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1,2,4-triazole-3-carbonitrile.
Optimization Parameters
| Component | Reagent/Condition | Typical Loading (mol%) | Rationale & Field Insights |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% | Pd(dppf)Cl₂ is often a reliable first choice for heteroaryl couplings due to its stability and effectiveness.[19] |
| Ligand | SPhos, XPhos (if using Pd₂(dba)₃) | 2 - 10 mol% | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, especially for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2 - 3 equivalents | Cs₂CO₃ is a stronger base and can be effective for less reactive boronic acids. K₂CO₃ is a good, cost-effective starting point. |
| Solvent | 1,4-Dioxane, Toluene, DME, THF/Water mixtures | - | Aprotic polar solvents like Dioxane or DME are standard. The addition of water can sometimes accelerate the transmetalation step.[21] |
| Temperature | 80 - 110 °C | - | Reaction temperature should be optimized. Start around 90 °C. Microwave irradiation can significantly reduce reaction times.[19] |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines at the 5-position.[22][23] This is a key strategy for installing solubilizing groups, modulating polarity, or adding new pharmacophoric elements that can interact with the target kinase.
Catalytic Cycle Overview
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-6 mol%)[22]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[24]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the base, this compound, and the amine (if solid).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[25]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[24]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Parameters
| Component | Reagent/Condition | Typical Loading (mol%) | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 3 mol% | Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0).[22] |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | 2 - 6 mol% | Bulky biarylphosphine ligands like XPhos are highly active and versatile for a broad range of aryl aminations, including heteroaryl halides.[24] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.0 equivalents | NaOtBu is a strong, non-nucleophilic base commonly used, but weaker bases like K₃PO₄ may be required for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous, degassed solvents are critical for success. Toluene is a common and effective choice.[25] |
| Temperature | 80 - 120 °C | - | Higher temperatures are often required. Careful optimization is needed to balance reaction rate against potential decomposition.[24] |
Application Case Study: Hypothetical Kinase Inhibitor Targeting an RTK Pathway
To illustrate the application of these protocols, we propose a synthetic route to a hypothetical inhibitor targeting a Receptor Tyrosine Kinase (RTK) like FGFR or EGFR.[10] The design incorporates a substituted phenyl group at C5 to occupy the hydrophobic pocket and a morpholinoethyl group via N-alkylation to enhance solubility and cell permeability.
Caption: Inhibition of a generic RTK signaling pathway.
This synthetic strategy provides a framework for rapidly generating a library of analogs for comprehensive Structure-Activity Relationship (SAR) studies, a critical step in modern drug discovery.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvents; oxygen contamination. | Ensure an inert atmosphere. Use fresh, anhydrous/degassed solvents. Screen different catalyst/ligand systems. Increase temperature in 10 °C increments.[24] |
| Formation of Side Products | Homo-coupling of boronic acid (Suzuki); debromination of starting material. | Use a slight excess (1.2 equiv) of the boronic acid. Lowering the reaction temperature may reduce debromination.[20] |
| Difficult Purification | Residual palladium; closely-eluting byproducts. | Filter the crude reaction mixture through Celite® or silica gel plug before concentration. Optimize chromatography gradient. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for the strategic and systematic application of robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and optimization guidelines presented here provide a solid foundation for researchers to efficiently explore chemical space, conduct SAR studies, and accelerate the discovery of potent and selective kinase inhibitors for a variety of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]
- 7. achmem.com [achmem.com]
- 8. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. 1427475-12-4|this compound|BLD Pharm [bldpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 15. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Versatile Scaffold: 5-Bromo-1,2,4-triazole-3-carbonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a "privileged structure," a testament to its recurring presence in a multitude of therapeutic agents.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability, hydrogen bonding capacity, and the ability to act as a bioisostere for amide or ester groups.[1] Within this esteemed class of compounds, 5-Bromo-1,2,4-triazole-3-carbonitrile emerges as a particularly strategic scaffold for the synthesis of novel drug candidates. Its two reactive centers—the readily displaceable bromo group at the 5-position and the versatile carbonitrile at the 3-position—offer a gateway to a diverse chemical space, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of this valuable building block, complete with detailed protocols and the rationale behind key experimental choices.
Core Attributes of the this compound Scaffold
The utility of this compound as a scaffold is rooted in its distinct chemical features:
-
Dual Reactive Sites: The presence of a bromo substituent and a nitrile group allows for orthogonal or sequential chemical modifications. The bromo group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition metal-catalyzed cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or engaged with organometallic reagents to form ketones.[2]
-
Physicochemical Properties: The triazole core contributes to the metabolic stability of molecules. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The overall polarity of the scaffold can be modulated through derivatization to optimize pharmacokinetic properties.
-
Bioisosteric Potential: The 1,2,4-triazole ring can serve as a bioisostere for amide and ester functionalities, a strategy often employed to enhance metabolic stability and improve oral bioavailability of drug candidates.
Synthesis of the Scaffold: A Strategic Approach
A robust and scalable synthesis of this compound is paramount for its widespread application. A common and effective strategy involves a two-step process starting from readily available precursors: the synthesis of 5-amino-1,2,4-triazole-3-carbonitrile followed by a Sandmeyer-type reaction.
Protocol 1: Synthesis of 5-Amino-1,2,4-triazole-3-carbonitrile
This initial step involves the cyclization of appropriate precursors to form the aminotriazole ring. While various methods exist for the synthesis of 1,2,4-triazoles, a practical approach for this specific molecule is the reaction of aminoguanidine with a suitable dicarbonyl equivalent. A more direct and relevant approach for this specific structure involves the base-catalyzed condensation of a guanidine derivative with a cyano-containing precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aminoguanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoformate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-1,2,4-triazole-3-carbonitrile.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[3][4]
Step-by-Step Methodology:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, suspend 5-amino-1,2,4-triazole-3-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (48%, excess).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
-
Work-up and Isolation:
-
After the addition is complete and nitrogen evolution has ceased, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Derivatization Strategies: Unleashing the Potential of the Scaffold
The true power of this compound lies in its capacity for diverse chemical transformations, allowing for the generation of large and focused compound libraries.
A. Modifications at the C5-Position
The bromo substituent at the 5-position is the primary handle for introducing molecular diversity.
The electron-withdrawing nature of the triazole ring and the nitrile group activates the C5-position towards nucleophilic attack.[5][6][7] This allows for the displacement of the bromide with a variety of nucleophiles.
Protocol 3: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable base (e.g., K2CO3 or DIPEA, 2.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C for 4-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
The C5-bromo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[1][8][9]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., DME/water or toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave irradiation can be beneficial. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After cooling, dilute the mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
B. Modifications at the C3-Position
The nitrile group at the C3-position offers a different set of synthetic opportunities.
The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide coupling reactions.[2]
Protocol 5: Hydrolysis of the Nitrile Group
-
Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-1,2,4-triazole-3-carbonitrile (1.0 eq) in a mixture of a suitable acid (e.g., concentrated HCl or H2SO4) and water.
-
Reaction Conditions: Heat the mixture to reflux for 6-24 hours, until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.
The nitrile can be reduced to a primary amine, providing a basic center and a point for further functionalization.
Protocol 6: Reduction of the Nitrile Group
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of the 5-substituted-1,2,4-triazole-3-carbonitrile (1.0 eq) in the same dry solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Isolation: Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate the organic phase to obtain the aminomethyl derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound are not extensively published in readily accessible literature, we can extrapolate from the broader class of 1,2,4-triazole-containing drugs to guide derivatization strategies.
| Position of Modification | Type of Substituent | Potential Impact on Biological Activity | Rationale/Example |
| C5 | Small, lipophilic groups | Can enhance binding to hydrophobic pockets. | Many antifungal azoles have substituted phenyl rings. |
| Hydrogen bond donors/acceptors | Can form specific interactions with target proteins. | Introduction of amides or sulfonamides. | |
| Aromatic/heteroaromatic rings | Can engage in π-stacking interactions. | Biaryl structures are common in kinase inhibitors. | |
| C3 (from nitrile) | Carboxylic acid/amide | Introduces a polar group for improved solubility and H-bonding. | Common in various drug classes for target interaction. |
| Aminomethyl | Provides a basic center for salt formation and improved solubility. | Can interact with acidic residues in a binding site. |
The introduction of electron-withdrawing groups onto the triazole ring can be favorable for the activity of some compounds. Furthermore, modifying the volume and hydrophobicity of the molecule is a useful strategy for designing novel active molecules.
Applications in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this compound are expected to find applications in several key areas:
-
Antifungal Agents: Many successful antifungal drugs, such as fluconazole and voriconazole, contain a 1,2,4-triazole ring that inhibits the fungal enzyme lanosterol 14α-demethylase.
-
Anticancer Agents: The triazole moiety is present in aromatase inhibitors like letrozole and anastrozole, used in the treatment of breast cancer.
-
Antiviral and Antibacterial Agents: The broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole ring.[1]
-
Kinase Inhibitors: The ability to introduce diverse substituents at the C5-position makes this scaffold suitable for targeting the ATP-binding site of various kinases.
Conclusion
This compound is a high-value scaffold for medicinal chemistry, offering a robust platform for the synthesis of diverse compound libraries. Its dual reactive sites, coupled with the favorable properties of the triazole core, provide a powerful tool for the rational design of novel therapeutic agents. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Agrochemicals from 5-Bromo-1,2,4-triazole-3-carbonitrile
Introduction: The Strategic Value of a Versatile Scaffold
The 1,2,4-triazole moiety is a cornerstone in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and plant growth regulators.[1] Its prevalence is due to its favorable metabolic stability, potent biological activity, and the capacity for diverse functionalization. Within this chemical class, 5-Bromo-1,2,4-triazole-3-carbonitrile emerges as a particularly strategic starting material. This molecule possesses two distinct and orthogonally reactive sites: the C5-bromine atom, which is susceptible to nucleophilic aromatic substitution, and the C3-nitrile group, a versatile precursor for a wide array of other functional groups.[2][3]
This guide provides an in-depth exploration of synthetic pathways originating from this key intermediate. We will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and illustrate how these transformations can be combined to construct complex, high-value agrochemical candidates.
Part 1: Leveraging the C5-Bromo Moiety via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the triazole ring system activates the C5 position, making the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This pathway is a primary strategy for introducing aryl ether, thioether, and amino functionalities, which are common toxophores in fungicidal compounds.
A notable example of this reactivity is seen in the SNAr reaction of 5-bromo-1,2,3-triazines with phenols, a reaction that proceeds efficiently under basic conditions to form aryloxy-triazine products.[4] While a different isomer, the principle of activating a halogen on an azine ring for substitution is directly analogous.
Caption: General SNAr workflow for functionalizing the C5 position.
Protocol 1: Synthesis of 5-Aryloxy-1,2,4-triazole-3-carbonitrile Derivatives
This protocol describes the coupling of this compound with substituted phenols. The choice of a mild base like potassium or cesium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired substituted phenol (1.1 eq), and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. An off-white to pale yellow precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 5-aryloxy product.
Data Summary: Representative Phenol Substitutions
| Phenol Nucleophile | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Chlorophenol | K₂CO₃ | 90 | 6 | 85-92% |
| 2,4-Dichlorophenol | K₂CO₃ | 90 | 8 | 82-90% |
| 4-Methylphenol | K₂CO₃ | 80 | 5 | 88-95% |
| 3-(Trifluoromethyl)phenol | Cs₂CO₃ | 100 | 12 | 75-83% |
Causality Insight: Cesium carbonate (Cs₂CO₃) is used for less reactive phenols, such as those bearing electron-withdrawing groups, due to its higher solubility and basicity in organic solvents, which accelerates the SNAr reaction.
Part 2: Functional Group Transformations of the C3-Nitrile
The nitrile group is a versatile functional handle that can be converted into several other key groups, dramatically expanding the structural diversity of potential agrochemicals.[3] This functional group interconversion is a fundamental strategy in organic synthesis.[2]
Caption: Key synthetic transformations of the C3-nitrile group.
Protocol 2: Hydrolysis to 5-Substituted-1,2,4-triazole-3-carboxylic Acid
The conversion of the nitrile to a carboxylic acid creates a valuable intermediate for the synthesis of amides and esters, which are prevalent in many commercial pesticides.
Step-by-Step Methodology:
-
Setup: Suspend the 5-substituted-1,2,4-triazole-3-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Reaction: Heat the suspension to reflux (approximately 100-110 °C) with stirring.
-
Monitoring: Monitor the reaction until the starting material is fully consumed (typically 12-24 hours). The reaction can be tracked by the cessation of ammonia evolution or by LC-MS.
-
Isolation: Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate from the acidic solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Dry the product under vacuum to yield the carboxylic acid, which is often pure enough for the next step.
Protocol 3: Conversion to 5-Substituted-3-(1H-tetrazol-5-yl)-1,2,4-triazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal and agrochemical chemistry. It often confers improved metabolic stability and pharmacokinetic properties.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine the 5-substituted-1,2,4-triazole-3-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction Execution: Heat the mixture to 120 °C and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Carefully acidify the mixture to pH ~2 with 2 M HCl while cooling in an ice bath (Caution: potential formation of hydrazoic acid, perform in a well-ventilated fume hood).
-
Purification: The tetrazole product will typically precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 3: Integrated Synthesis Workflow - A Case Study
To illustrate the power of these protocols, we present a logical workflow for the synthesis of a hypothetical fungicidal candidate, combining an aryloxy moiety with an amide functionality. This multi-step process is representative of discovery chemistry campaigns in the agrochemical industry.
Caption: Multi-step synthesis of a hypothetical agrochemical.
This workflow demonstrates how the initial SNAr reaction (Protocol 1) is followed by nitrile hydrolysis (Protocol 2) to generate a carboxylic acid intermediate. This intermediate is then activated (e.g., to an acid chloride with thionyl chloride) and coupled with an amine to form the final amide product, a common and highly effective agrochemical scaffold.
References
The Strategic Application of 5-Bromo-1,2,4-triazole-3-carbonitrile in Advanced Materials Science: A Guide for Researchers
The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. In this context, nitrogen-rich heterocyclic compounds have emerged as versatile building blocks, offering unique electronic properties, coordination geometries, and energetic characteristics. Among these, 5-Bromo-1,2,4-triazole-3-carbonitrile stands out as a precursor of significant potential, primarily owing to its trifunctional nature: the reactive bromo group, the coordinating cyano and triazole moieties, and the inherent thermal stability of the triazole ring. This guide provides an in-depth exploration of the prospective applications of this compound, complete with detailed, field-proven protocols to facilitate its integration into your research and development workflows.
While direct literature on the application of this compound is nascent, this document leverages established principles of coordination chemistry and energetic materials synthesis to project its utility. The protocols herein are based on analogous and well-documented triazole derivatives, providing a robust starting point for innovation.
Part 1: Foundational Attributes of this compound
The strategic advantage of this compound in materials design stems from the distinct functionalities of its constituent groups. The 1,2,4-triazole ring provides a thermally stable, nitrogen-rich backbone, which is a desirable feature in energetic materials and for creating robust coordination networks.[1] The bromo and cyano substituents offer orthogonal reactivity, enabling stepwise functionalization and the construction of complex, multifunctional materials.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₃HBrN₄ | High nitrogen content, precursor for energetic materials. |
| Molecular Weight | 172.97 g/mol | |
| Density | ~2.20 g/cm³[2] | Contributes to the density of resulting materials, a key parameter in energetics. |
| Functional Groups | Bromo, Cyano, Triazole | Multiple reactive and coordinating sites for versatile material synthesis. |
Part 2: Application in High-Performance Energetic Materials
The high nitrogen content and positive heat of formation characteristic of triazole-based compounds make them excellent candidates for the development of advanced energetic materials.[1][3] The bromo and cyano groups in this compound can be strategically replaced with energetic moieties such as nitro (-NO₂) or amino (-NH₂) groups to enhance detonation performance and sensitivity.
Protocol 1: Synthesis of a High-Nitrogen Energetic Precursor via Azidation
This protocol details the conversion of the bromo substituent to an azido group, a common strategy for increasing the nitrogen content and energetic potential of a molecule.
Objective: To synthesize 5-Azido-1,2,4-triazole-3-carbonitrile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of DMF.
-
Add 1.5 equivalents of sodium azide to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for the synthesis of an energetic precursor.
Part 3: Application in Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the triazole ring and the cyano group in this compound make it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[4] MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The bromo substituent can be used for post-synthetic modification, allowing for the tuning of the MOF's properties.
Protocol 2: Solvothermal Synthesis of a Triazole-Based MOF
This protocol describes a general procedure for the synthesis of a MOF using this compound as the organic linker.
Objective: To synthesize a crystalline MOF with a triazole-based linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold for 48 hours.
-
Cool the oven to room temperature at a rate of 0.5°C/min.
-
Colorless crystals of the MOF should form.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Exchange the solvent with ethanol (3 x 5 mL) over 24 hours.
-
Dry the crystals under vacuum at 60°C for 12 hours.
Caption: Workflow for the solvothermal synthesis of a MOF.
Part 4: Post-Synthetic Modification of Triazole-Based MOFs
The bromo group on the triazole linker within the MOF structure provides a handle for post-synthetic modification (PSM). This allows for the introduction of new functional groups that can tailor the MOF's properties for specific applications.
Protocol 3: Suzuki Coupling on a Bromo-Functionalized MOF
This protocol outlines a representative PSM procedure using a Suzuki coupling reaction to introduce an aryl group.
Objective: To functionalize a bromo-containing MOF with a phenyl group.
Materials:
-
Bromo-functionalized MOF (from Protocol 2)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Activate the bromo-functionalized MOF by heating under vacuum.
-
In a Schlenk flask under an inert atmosphere, suspend 100 mg of the activated MOF in 10 mL of a 3:1 mixture of 1,4-dioxane and deionized water.
-
Add 3 equivalents of phenylboronic acid, 0.1 equivalents of palladium(II) acetate, 0.2 equivalents of triphenylphosphine, and 3 equivalents of potassium carbonate.
-
Heat the mixture to 100°C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Isolate the functionalized MOF by centrifugation.
-
Wash the solid extensively with 1,4-dioxane, water, and ethanol to remove any unreacted reagents and catalyst.
-
Dry the modified MOF under vacuum.
Conclusion
This compound is a promising, yet underexplored, building block for the creation of advanced materials. Its unique combination of a stable heterocyclic core and reactive functional groups opens avenues for the development of novel energetic materials and functional metal-organic frameworks. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile compound. As with any research endeavor, careful optimization of reaction conditions and thorough characterization of the resulting materials will be paramount to success.
References
Application Notes: Gram-Scale Synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is based on a Sandmeyer-type reaction, proceeding via the diazotization of 5-amino-1H-1,2,4-triazole-3-carbonitrile followed by a copper(I) bromide-mediated bromination. This guide offers a detailed, step-by-step experimental procedure, safety protocols, characterization data, and an exploration of the causality behind key experimental choices to ensure reproducibility and safety.
Introduction: The Significance of a Versatile Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Functionalized triazoles, such as this compound, serve as critical intermediates, allowing for further molecular elaboration through cross-coupling reactions and other transformations. The bromine atom provides a reactive handle for introducing diverse substituents, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.
This protocol details a robust and scalable synthesis starting from the readily available 5-amino-1H-1,2,4-triazole-3-carbonitrile. The core transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[4][5]
Reaction Scheme & Mechanism
The synthesis proceeds in two key stages within a single pot:
Stage 1: Diazotization. The primary amino group of 5-amino-1H-1,2,4-triazole-3-carbonitrile is converted into a diazonium salt using sodium nitrite in an acidic medium (hydrobromic acid). This reaction is critically temperature-sensitive and must be maintained between 0-5 °C to ensure the stability of the diazonium intermediate.[6][7]
Stage 2: Sandmeyer Bromination. The in situ-generated diazonium salt is then subjected to a copper(I) bromide-catalyzed reaction. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding the desired product.[4][8]
Overall Reaction: Starting Material: 5-amino-1H-1,2,4-triazole-3-carbonitrile Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) Product: this compound
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Grade | Supplier Example |
| 5-amino-1H-1,2,4-triazole-3-carbonitrile | 3641-17-6 | 110.09 | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Hydrobromic Acid (HBr) | 10035-10-6 | 80.91 | 48% aq. solution | Sigma-Aldrich, Acros Organics |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥98%, granular | Fisher Scientific |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | ≥98% | Strem Chemicals, Alfa Aesar |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Laboratory prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Sigma-Aldrich |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | N/A | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer or large magnetic stir plate with stir bar
-
Dropping funnels (x2)
-
Low-temperature thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., neoprene over nitrile), lab coat.
Detailed Experimental Protocol
This protocol is designed for a ~5 gram scale synthesis.
Step 1: Preparation of the Copper(I) Bromide Solution
-
In a 250 mL beaker, add Copper(I) Bromide (6.45 g, 45.0 mmol, 1.0 eq.) to 48% Hydrobromic Acid (40 mL) .
-
Stir the mixture until the CuBr is fully dissolved. A gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before use. This solution should be prepared fresh. The use of HBr as the solvent ensures a high concentration of bromide ions and maintains an acidic environment for the subsequent steps.
Step 2: Diazotization
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-amino-1H-1,2,4-triazole-3-carbonitrile (5.0 g, 45.4 mmol, 1.0 eq.) .
-
Add 48% Hydrobromic Acid (50 mL) to the flask. Stir the mixture to form a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C to 5 °C . It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[9][10]
-
In a separate beaker, dissolve Sodium Nitrite (3.45 g, 50.0 mmol, 1.1 eq.) in water (15 mL) .
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the triazole slurry over a period of 30-45 minutes . Ensure the internal temperature does not exceed 5 °C . Exceeding this temperature can lead to the rapid and potentially hazardous decomposition of the diazonium salt.[6]
-
After the addition is complete, stir the resulting yellowish solution at 0-5 °C for an additional 30 minutes .
Step 3: Sandmeyer Bromination
-
While maintaining the cold temperature of the diazonium salt solution, add the previously prepared Copper(I) Bromide solution (from Step 1) dropwise via the second dropping funnel over 20-30 minutes .
-
Upon addition, vigorous nitrogen gas evolution will be observed. Ensure the reaction vessel is adequately vented in the fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
Step 4: Work-up and Isolation
-
Pour the reaction mixture into a 1 L beaker containing ice water (300 mL) .
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with water (100 mL) and then with brine (100 mL) .
-
Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) , filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
The crude solid can be purified by recrystallization. A suitable solvent system is hot ethanol/water or isopropanol .
-
Dissolve the crude product in a minimal amount of the hot solvent, then add water dropwise until turbidity persists. Re-heat to dissolve fully and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Data Summary and Characterization
Quantitative Data
| Parameter | Value |
| Starting Material Amount | 5.0 g (45.4 mmol) |
| Sodium Nitrite | 3.45 g (50.0 mmol, 1.1 eq.) |
| Copper(I) Bromide | 6.45 g (45.0 mmol, 1.0 eq.) |
| Diazotization Temperature | 0-5 °C |
| Reaction Time | 3-4 hours |
| Expected Yield | 65-75% |
| Appearance | White to off-white solid |
| Molecular Formula | C₃HBrN₄[11] |
| Molecular Weight | 172.97 g/mol [11] |
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): A broad singlet corresponding to the N-H proton of the triazole ring is expected. The exact chemical shift can vary depending on concentration and temperature.
-
¹³C NMR (101 MHz, DMSO-d₆): Three distinct signals are expected for the three carbon atoms in the molecule. The carbon attached to the bromine will be downfield, followed by the other triazole carbon, and the nitrile carbon will have a characteristic shift around 110-120 ppm.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₃HBrN₄ [M-H]⁻: 170.94; found: 170.9.
-
IR (ATR), ν (cm⁻¹): ~3100-3300 (N-H stretch), ~2240 (C≡N stretch), ~1600-1400 (C=N, N=N stretches of the triazole ring).
Safety and Hazard Management
This protocol involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before commencing any work.
-
Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated and dried. NEVER attempt to isolate the diazonium salt. Always keep it in a cold (0-5 °C) aqueous solution and use it immediately in the next step.[9][12] The reaction must be well-stirred and the addition of sodium nitrite must be slow to control the exothermic reaction and prevent localized heating.[10]
-
Hydrobromic Acid: Highly corrosive and causes severe skin burns and eye damage. Handle only in a chemical fume hood while wearing appropriate PPE, including a face shield and acid-resistant gloves.[13]
-
Copper(I) Bromide: Harmful if swallowed or inhaled. Avoid creating dust.[14]
-
Sodium Nitrite: Strong oxidizer and toxic. Keep away from combustible materials.
-
Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed and is properly vented within a fume hood.
-
Waste Disposal: Quench any residual diazonium salt by adding a solution of sulfamic acid until a test with starch-iodide paper is negative. Neutralize the acidic aqueous waste before disposal according to institutional guidelines.
Experimental Workflow Visualization
Caption: Workflow for the gram-scale synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. copper(I) bromide | BrCu | CID 24593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
avoiding side reactions in the synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of its synthesis and avoid unwanted side reactions. Our aim is to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic pathway is a Sandmeyer-type reaction starting from 5-amino-1,2,4-triazole-3-carbonitrile. This involves two key steps: the diazotization of the amino group with a nitrite source under acidic conditions to form a diazonium salt intermediate, followed by the introduction of bromide, typically using a copper(I) bromide catalyst.[1][2][3]
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts, especially those of heteroaromatic amines, are often thermally unstable.[4] Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium intermediate. Uncontrolled temperature elevation can lead to the evolution of nitrogen gas and the formation of undesired side products, most commonly the corresponding 5-hydroxy-1,2,4-triazole-3-carbonitrile from reaction with water.[3]
Q3: Can I use a different acid besides hydrobromic acid (HBr) for the diazotization?
A3: While other strong acids like sulfuric or hydrochloric acid can be used to generate the diazonium salt, using HBr is highly advantageous for the subsequent bromination step. It provides the necessary acidic environment and serves as the bromide source, simplifying the reaction setup and avoiding the introduction of competing nucleophiles like chloride ions, which could lead to chlorinated byproducts.
Q4: Is the nitrile group stable under the strong acidic conditions of the reaction?
A4: The 1,2,4-triazole ring is generally stable to acidic conditions.[5] However, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to the hydrolysis of the nitrile group to a carboxamide or even a carboxylic acid. This is why it is essential to maintain low temperatures and reasonable reaction times.
Q5: My final product is difficult to purify. What are the likely impurities?
A5: Common impurities can include the starting material (5-amino-1,2,4-triazole-3-carbonitrile), the hydroxy-de-amination product (5-hydroxy-1,2,4-triazole-3-carbonitrile), and potentially debrominated product (1,2,4-triazole-3-carbonitrile) if a reducing agent is inadvertently present. If your purification involves chromatography, these impurities should be separable.
Troubleshooting Guide: Common Side Reactions and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate.[4] 3. Inefficient Sandmeyer reaction. | 1. Ensure slow, portion-wise addition of the nitrite solution to maintain low temperatures. 2. Strictly maintain the reaction temperature between 0-5°C. Use an ice-salt bath if necessary. 3. Use freshly prepared, high-quality copper(I) bromide. |
| Formation of a Phenolic Byproduct (5-hydroxy-1,2,4-triazole-3-carbonitrile) | The diazonium salt is reacting with water instead of the bromide ion. This is often due to elevated temperatures.[3] | Maintain rigorous temperature control (0-5°C) throughout the diazotization and Sandmeyer steps. |
| Presence of Starting Material in the Final Product | Insufficient amount of sodium nitrite or acid used for the diazotization. | Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite. Ensure the starting material is fully dissolved before beginning the diazotization. |
| Hydrolysis of the Nitrile Group | Reaction time is too long, or the temperature was allowed to rise, especially during workup. | Minimize the reaction time and process the reaction mixture promptly after completion. Avoid high temperatures during any concentration steps. |
| Formation of Azo-Coupled Byproducts | The diazonium salt reacts with the starting amino-triazole. | Ensure a slight excess of the diazotizing agent and add it slowly to the reaction mixture to keep the concentration of the diazonium salt low at any given time. |
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route from 5-amino-1,2,4-triazole-3-carbonitrile to the desired 5-bromo product, as well as the key side reactions that can occur.
Caption: Main synthesis route and potential side reactions.
Optimized Experimental Protocol
This protocol is designed to minimize side reactions and maximize the yield and purity of this compound.
Materials:
-
5-amino-1,2,4-triazole-3-carbonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-amino-1,2,4-triazole-3-carbonitrile (1.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add hydrobromic acid (48%, ~3.0 eq) while maintaining the internal temperature below 5°C. Stir until all the solid has dissolved.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add this sodium nitrite solution dropwise to the stirred amine salt solution from the dropping funnel. Crucially, maintain the internal temperature between 0 and 5°C throughout the addition. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.5 eq). Cool this solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. You may observe gas evolution (N₂).
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
By adhering to these guidelines and troubleshooting steps, you will be well-equipped to successfully synthesize this compound while minimizing the formation of unwanted side products.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-1,2,4-triazole-3-carbonitrile by Recrystallization
Welcome to the technical support guide for the purification of 5-Bromo-1,2,4-triazole-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for obtaining high-purity material using recrystallization. We will move beyond basic steps to explore the rationale behind procedural choices and provide robust troubleshooting solutions for common experimental challenges.
Compound Profile and Recrystallization Fundamentals
This compound is a heterocyclic compound whose purity is critical for subsequent synthetic steps and biological screening. Its structure, featuring a polar triazole ring, a nitrile group, and a bromine atom, dictates its solubility behavior and informs our purification strategy.
| Property | Value | Source |
| CAS Number | 1427475-12-4 | [1][2] |
| Molecular Formula | C₃HBrN₄ | [2][3] |
| Molecular Weight | 172.97 g/mol | [2][3] |
| Polarity | Polar | Inferred from structure[4] |
| Water Solubility | Very slightly soluble (0.9 g/L at 25 °C) | [1] |
The Principle of Recrystallization:
The foundation of recrystallization lies in the differential solubility of a compound at varying temperatures.[5] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at or near its boiling point.[6] As the saturated hot solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution.[5] Ideally, impurities either remain in the cold solvent (the "mother liquor") or are removed during an initial hot filtration step because they are insoluble in the hot solvent.[6] For a polar molecule like this compound, polar solvents are the logical starting point, adhering to the "like dissolves like" principle.[4][5]
Experimental Protocols
These protocols are designed to be self-validating, starting with a systematic solvent screening process to identify the optimal conditions before proceeding to a bulk purification.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single or mixed-solvent system for recrystallization.
Methodology:
-
Preparation: Dispense approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[7] It may, however, be useful as the "good" solvent in a mixed-pair system.
-
-
Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.
-
Causality: The goal is to find a solvent that requires heat to dissolve the compound. This demonstrates the necessary solubility differential for successful recrystallization.[6]
-
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Evaluation: The ideal solvent is one in which the compound dissolved completely when hot and formed a high yield of crystalline precipitate upon cooling. Note the quality and quantity of the crystals.
Protocol 2: Bulk Recrystallization Procedure
Objective: To purify the bulk crude material using the optimized solvent system from Protocol 1.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL or 125 mL). Add a magnetic stir bar or boiling chips.
-
Solvent Addition: Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in small portions to the flask while heating and stirring on a hot plate. Continue adding the hot solvent until the compound is fully dissolved.
-
(Optional) Decolorization: If the solution is colored and the pure compound is known to be colorless, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[10]
-
(Optional) Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization and removes insoluble impurities.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it minimizes the trapping of impurities within the crystal lattice.[9] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue, typically caused by one of two things:
-
Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough to crystallize upon cooling.[8] Solution: Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]
-
Supersaturation: The solution is saturated but requires a nucleation site to begin crystallization.[8] Solutions:
-
Scratch Method: Gently scratch the inside of the flask below the solvent line with a clean glass rod. The microscopic scratches provide a surface for crystal growth to initiate.[9][10]
-
Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[9]
-
Q2: My compound separated as an oil instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the concentration of impurities is very high.[8]
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[8] If the problem persists, the crude material may require pre-purification by another method, such as a silica plug, before recrystallization.
Q3: The final yield of my purified product is very low. What went wrong?
A3: A low yield can usually be attributed to a few factors:
-
Excess Solvent: As in Q1, using too much hot solvent is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor.[9]
-
Premature Crystallization: If you performed a hot filtration and the solution cooled too much, the product may have crystallized on the filter paper or in the funnel. Ensure all glassware is pre-heated.
-
Inappropriate Solvent: The chosen solvent may have a higher than desired solubility for your compound at cold temperatures. Re-evaluate your solvent screening.
Q4: My final crystals are colored, but the literature says the compound should be white. How can I fix this?
A4: The color is due to highly conjugated impurities that are co-crystallizing with your product.
-
Solution: Re-dissolve the colored crystals in the minimum amount of hot solvent. Allow the solution to cool slightly off the heat, then add a very small amount (e.g., 1-2% of the solute's weight) of activated decolorizing charcoal.[10] Swirl and heat the mixture back to boiling for 2-5 minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the crystallization as usual.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Reference Data: Common Recrystallization Solvents
The table below lists common laboratory solvents, ordered approximately from most polar to least polar, to assist in the solvent screening process.[11]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Excellent for highly polar compounds. Can be used in pairs with alcohols.[12] |
| Methanol | 65 | High | Good for many polar organic molecules. |
| Ethanol | 78 | High | A very common and effective recrystallization solvent, often paired with water.[12] |
| Acetonitrile | 82 | High | Good for compounds with aromatic rings.[11] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, can be paired with water. |
| Acetone | 56 | Medium-High | Powerful solvent, sometimes too effective at room temperature. Low boiling point. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane | 40 | Low-Medium | Often too good a solvent. Very low boiling point can be problematic. |
| Toluene | 111 | Low | Good for less polar or aromatic compounds. High boiling point.[12] |
| Hexanes | ~69 | Very Low | Suitable for non-polar compounds. Often used as the "poor" solvent in a pair.[12] |
References
- 1. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. youtube.com [youtube.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Column Chromatography for 5-Bromo-1,2,4-triazole-3-carbonitrile Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1,2,4-triazole-3-carbonitrile and its derivatives. The unique structural features of these compounds—namely their high polarity and the presence of basic nitrogen atoms—present specific challenges for purification by column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup of column chromatography for this class of compounds.
Q1: What are the primary challenges when purifying this compound derivatives by column chromatography?
A1: The primary challenges stem from the inherent chemical properties of the triazole ring system.
-
High Polarity: The multiple nitrogen atoms and the nitrile group make these molecules quite polar.[1] This can lead to very strong retention on polar stationary phases like silica gel, sometimes requiring highly polar mobile phases for elution.[2][3]
-
Basicity of Nitrogen Heterocycles: The 1,2,4-triazole ring contains pyridine-type nitrogen atoms which are weakly basic.[4] These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction is often the root cause of significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[2][4][5]
Q2: What is the recommended stationary phase for these compounds?
A2: Standard Silica Gel (60-120 or 230-400 mesh) is the most common and cost-effective choice for preparative column chromatography.[6] However, due to the potential for adverse interactions as described in A1, you must consider the following:
-
Standard Silica Gel: This is the starting point. Its efficacy will depend heavily on the mobile phase composition.
-
Deactivated Silica Gel: If you observe significant peak tailing, you can "deactivate" the silica gel. This is achieved by adding a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia , to your mobile phase.[7] This modifier competes with your compound for the acidic silanol sites, effectively masking them and allowing for more symmetrical elution peaks.
-
Alumina (Neutral or Basic): For compounds that are particularly sensitive to the acidic nature of silica gel and may decompose, alumina is a viable alternative.[3] Neutral alumina is generally a good starting point.
-
Reversed-Phase Silica (C18): While more common in HPLC, preparative reversed-phase chromatography is an excellent option for highly polar compounds.[2][8] In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[8]
Q3: How do I select an appropriate mobile phase (eluent system)?
A3: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC) .
-
Objective: The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 . This Rf range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the top of the column.
-
Common Solvent Systems: For polar heterocycles, start with a binary mixture of a non-polar and a polar solvent. Good starting combinations include:
-
Hexane / Ethyl Acetate
-
Petroleum Ether / Ethyl Acetate
-
Dichloromethane / Methanol (for more polar derivatives)
-
-
Optimization: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system. If the compound remains at the baseline (Rf ≈ 0), the eluent is not polar enough; increase the proportion of the polar solvent. If the compound runs with the solvent front (Rf ≈ 1), the eluent is too polar; decrease the proportion of the polar solvent.
Q4: Should I use an isocratic or a gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Using a single, constant mobile phase composition is ideal when the Rf values of your desired product and the main impurities are well-separated on the TLC plate.
-
Gradient Elution: This is highly recommended when you have multiple components with a wide range of polarities. You start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity of the mobile phase to elute your more polar product and any subsequent impurities.[3] This technique improves separation, shortens run times, and can yield sharper peaks.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing or Streaking | Strong interaction between the basic triazole nitrogen and acidic silica gel.[2][4] | Action: Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your eluent system.[5][7] This will neutralize the acidic sites on the silica. Confirm the improved peak shape on TLC before running the column. |
| Poor Separation of Product and Impurities | The chosen mobile phase does not have the right selectivity. The column was packed improperly, leading to channeling. The column was overloaded with the crude sample. | Action 1 (Optimize Mobile Phase): Test different solvent combinations. Sometimes switching from ethyl acetate to diethyl ether, or adding a third solvent like dichloromethane, can alter the selectivity and improve separation.[7] Action 2 (Improve Packing): Ensure you are using a uniform slurry to pack the column, avoiding any air bubbles or cracks.[6] Action 3 (Reduce Load): As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100 for difficult separations. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. | Action: Gradually and systematically increase the polarity of your eluent.[3] For example, if a 50% Ethyl Acetate/Hexane mixture is not working, try 70%, then 100% Ethyl Acetate, and then move to a more polar system like 5% Methanol in Dichloromethane. |
| Suspected Compound Decomposition on the Column | The compound is unstable to the acidic environment of the silica gel. | Action 1 (Test Stability): Dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir for an hour. Monitor the mixture by TLC against a silica-free control to see if new spots (degradation products) appear.[3] Action 2 (Change Conditions): If decomposition is confirmed, use a deactivated silica gel (with triethylamine), switch to a neutral stationary phase like alumina, or use reversed-phase chromatography.[3] |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. The sample was loaded in a solvent that is significantly more polar than the mobile phase. | Action 1 (Reduce Polarity): Switch to a less polar mobile phase system as determined by your TLC analysis. Action 2 (Proper Sample Loading): Dissolve your sample in the minimum amount of a solvent that is as non-polar as possible, ideally the same as your initial mobile phase.[9][10] If a highly polar solvent is required for dissolution (e.g., DCM, Methanol), use the dry loading method (see protocol below).[10] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography (Slurry Packing)
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[6]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[10] Never let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product (e.g., 500 mg) in the minimum volume of solvent (ideally the eluent, or a slightly more polar solvent).[10] Using a pipette, carefully apply the solution to the top of the sand layer. Open the stopcock and allow the sample to adsorb onto the silica until the solvent level just reaches the top of the sand. Carefully add fresh eluent.
-
Dry Loading (Recommended for Poorly Soluble Samples): Dissolve the crude product in a suitable solvent (e.g., Dichloromethane). Add silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions in test tubes.
-
If running a gradient, start with the least polar eluent and systematically increase the polarity after collecting a set number of fractions.
-
Monitor the collected fractions by TLC to identify which ones contain your pure compound.[6]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.
-
Visualizations & Workflows
Chromatography Condition Selection Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. welch-us.com [welch-us.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Dehalogenation of 5-Bromo-1,2,4-triazole-3-carbonitrile
Welcome to the technical support center for handling 5-Bromo-1,2,4-triazole-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of unintended dehalogenation during their synthetic reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate this specific chemical transformation successfully.
I. Understanding the Challenge: The Lability of the C-Br Bond
This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the triazole ring and its substituents. The bromine atom at the 5-position is a key functional handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. However, the electron-deficient nature of the 1,2,4-triazole ring makes the C-Br bond susceptible to cleavage, leading to the formation of the undesired dehalogenated product, 1,2,4-triazole-3-carbonitrile. This side reaction can significantly lower the yield of the desired product and complicate purification processes.
The π-deficient character of the 1,2,4-triazole ring, arising from the presence of three electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack.[1] This electronic property can also facilitate the reductive cleavage of the carbon-halogen bond under certain reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the dehalogenation of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the dehalogenated side product in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What are the likely causes?
A1: Dehalogenation in palladium-catalyzed cross-coupling reactions is a frequent issue. The primary culprits are often related to the reaction conditions and the specific catalytic system employed. Here are the most common causes:
-
Reductive Elimination from a Hydrido-Palladium Species: The active palladium catalyst can react with various sources of hydride in the reaction mixture (e.g., solvent, base, or even the boronic acid reagent in Suzuki couplings) to form a hydrido-palladium complex. This species can then undergo oxidative addition to your bromo-triazole, followed by reductive elimination of H-Br, leading to the dehalogenated product.
-
Reaction with Base: Strong bases, particularly in combination with certain solvents at elevated temperatures, can promote direct dehalogenation.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalytically promote hydrodehalogenation.[2]
-
High Temperatures: Elevated reaction temperatures can increase the rate of dehalogenation side reactions.
Q2: Can the choice of palladium catalyst and ligands influence the extent of dehalogenation?
A2: Absolutely. The ligand environment around the palladium center plays a crucial role in modulating its reactivity and stability.
-
Electron-Rich vs. Electron-Poor Ligands: Electron-rich ligands can stabilize the palladium(0) state and may favor the desired cross-coupling pathway over pathways leading to dehalogenation. Conversely, some ligand systems might be more prone to generating the problematic hydrido-palladium species.
-
Bulky Ligands: Sterically hindered ligands can sometimes suppress side reactions by controlling the coordination sphere of the palladium atom.
-
Pre-catalyst vs. In situ Generated Catalyst: Using a well-defined pre-catalyst can sometimes offer better control and reproducibility compared to generating the active catalyst in situ, which might lead to the formation of ill-defined and less selective catalytic species.
Q3: My reaction involves a strong nucleophile. Is dehalogenation still a concern?
A3: Yes, even with strong nucleophiles intended for SNAr (Nucleophilic Aromatic Substitution) reactions, dehalogenation can occur. The electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic attack, which can sometimes lead to pathways that result in bromide displacement by a hydride source present in the reaction medium.[1][3] The reaction conditions, such as solvent and temperature, will significantly influence the competition between the desired substitution and the undesired dehalogenation.
Q4: How can I reliably detect and quantify the dehalogenated product?
A4: Accurate monitoring of your reaction is key to troubleshooting.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of your reaction. The dehalogenated product will have a different Rf value than your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for this purpose. It allows for the separation and identification of all components in your reaction mixture, providing their respective mass-to-charge ratios. This will definitively confirm the presence and relative abundance of the dehalogenated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can also be used. The proton signal corresponding to the C-H at the 5-position of the dehalogenated triazole will appear in a characteristic region of the spectrum, which will be absent in the starting material.
Troubleshooting Scenarios & Solutions
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| High levels of dehalogenation (>20%) in a Suzuki coupling. | 1. Inefficient transmetalation. 2. Formation of hydrido-palladium species. 3. Unsuitable base or solvent. | 1. Optimize the Base: Switch to a milder base like K3PO4 or Cs2CO3. Avoid strong, nucleophilic bases. 2. Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene. Avoid protic solvents like alcohols if possible. 3. Lower the Temperature: Run the reaction at the lowest effective temperature. 4. Add a Hydride Scavenger: In some cases, adding a mild oxidant can help suppress reductive processes. |
| Dehalogenation observed during a Sonogashira coupling. | 1. Presence of reducing agents. 2. Homocoupling of the alkyne (Glaser coupling) followed by reductive processes. | 1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can participate in side reactions. 2. Use a Copper Co-catalyst with Care: While often necessary, the copper catalyst can sometimes contribute to side reactions. Ensure high-purity CuI is used. 3. Ligand Choice: Consider using a ligand that stabilizes the palladium catalyst, such as PPh3 or a more specialized phosphine ligand. |
| Product is dehalogenated during workup or purification. | 1. Acidic or basic conditions during aqueous workup. 2. Reactive silica gel during column chromatography. | 1. Neutral Workup: Use a neutral aqueous wash (e.g., brine) if possible. If an acidic or basic wash is necessary, perform it quickly and at low temperatures. 2. Deactivated Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
III. Experimental Protocols
Here are detailed protocols designed to minimize dehalogenation.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K3PO4 (3.0 equivalents), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add Pd(PPh3)4 to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-90 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Pd(PPh3)4: A robust and commonly used catalyst for Suzuki couplings.[4]
-
K3PO4: A moderately strong, non-nucleophilic base that is effective in promoting transmetalation while minimizing base-induced dehalogenation.
-
Anhydrous Dioxane: An aprotic solvent that is less likely to be a hydride source compared to protic solvents.
-
Inert Atmosphere: Crucial to prevent oxidative degradation of the catalyst.
Protocol 2: Reaction Monitoring by LC-MS
Procedure:
-
Prepare a stock solution of your reaction mixture by taking a small aliquot (e.g., 10 µL) and diluting it with a suitable solvent (e.g., 1 mL of acetonitrile).
-
Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS.
-
Set the mass spectrometer to scan for the expected masses of the starting material, the desired product, and the dehalogenated side product.
-
Analyze the chromatogram and the corresponding mass spectra to determine the relative ratios of the components.
IV. Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting dehalogenation issues.
Caption: Troubleshooting workflow for dehalogenation.
V. Mechanistic Considerations
A simplified representation of the competing pathways in a palladium-catalyzed cross-coupling reaction is shown below. The goal is to favor the productive catalytic cycle (top) over the dehalogenation pathway (bottom).
Caption: Competing catalytic pathways.
By carefully selecting reagents and optimizing reaction conditions, it is possible to significantly suppress the undesired dehalogenation of this compound, leading to higher yields of the desired products and more efficient synthetic routes.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. achmem.com [achmem.com]
- 7. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1,2,4-triazole-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for navigating the complexities of catalyst selection for cross-coupling reactions involving 5-bromo-1,2,4-triazole-3-carbonitrile. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
This substrate presents a unique set of challenges primarily due to its electronic and structural properties. The 1,2,4-triazole ring is inherently electron-deficient, a characteristic further amplified by the electron-withdrawing nitrile group (-CN). This electronic nature can slow down the crucial oxidative addition step in the catalytic cycle.
Furthermore, the presence of multiple nitrogen atoms in the triazole ring creates potential coordination sites for the palladium catalyst. This can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" or deactivating the catalyst and preventing it from participating in the desired reaction pathway.[1][2] Overcoming these challenges requires careful selection of a catalyst system that is both highly active and resistant to deactivation by the heterocyclic substrate.
Q2: What are the most suitable cross-coupling reactions for functionalizing this triazole core?
Several palladium-catalyzed cross-coupling reactions are well-suited for forming new bonds at the C5 position of the triazole. The most commonly employed and successful transformations include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice due to the commercial availability and stability of boron reagents.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines, anilines, and other N-nucleophiles. This reaction is critical in medicinal chemistry for introducing amine functionalities.[4][5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of valuable alkynyl-triazoles.[6][7]
-
Heck Reaction: For forming C-C bonds by coupling with alkenes, providing access to vinyl-substituted triazoles.[8][9]
Q3: What class of ligands is most effective for coupling with this electron-deficient N-heterocycle?
For challenging substrates like this compound, the ligand choice is paramount. Standard ligands like triphenylphosphine (PPh₃) often give poor results. The most successful catalyst systems employ bulky and electron-rich phosphine ligands or specific N-heterocyclic carbenes (NHCs) .
-
Rationale: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the electron-poor aryl bromide. The steric bulk of these ligands promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive catalyst dimers.[10][11] Furthermore, bulky ligands can sterically shield the palladium center, reducing unwanted coordination from the triazole's nitrogen atoms.[1]
-
Recommended Ligands:
-
Biarylphosphines: XPhos, SPhos, and RuPhos are industry standards for difficult couplings.
-
Ferrocenylphosphines: dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is a robust and versatile ligand.[12]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or specific expanded-ring NHCs can offer high stability and activity.[5][13]
-
Q4: How should I select the appropriate base for my reaction?
The base plays multiple critical roles in the catalytic cycle, including participating in the transmetalation step (in Suzuki coupling) and trapping the HX by-product.[14] The choice of base can significantly impact yield and side-product formation.
-
General Recommendations: For heteroaryl halides, inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent and robust choice for Suzuki couplings involving heteroaryl halides.[15]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases that can be effective, particularly when dealing with base-sensitive functional groups. Cesium carbonate is often superior but more expensive.[16]
-
Alkoxides (NaOtBu, KOBu-t): Strong bases typically required for Buchwald-Hartwig aminations.[4][14] Care must be taken as they can promote side reactions if not used under strictly anhydrous conditions.
-
The selection is often empirical, and a small screen of bases (e.g., K₃PO₄, K₂CO₃, and Cs₂CO₃ for a Suzuki reaction) is recommended during optimization.[14]
Troubleshooting Guide
Problem: My reaction shows low or no conversion of the starting material.
This is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.
Caption: Troubleshooting flowchart for low reaction conversion.
-
Q: How can I be sure my catalyst is active?
-
A: The active Pd(0) species is sensitive to air and moisture.[17] Using commercially available, air-stable pre-catalysts (e.g., XPhos Pd G3) is highly recommended as they generate the active Pd(0) species reliably in situ. If preparing the catalyst from a Pd(II) source like Pd(OAc)₂, ensure high-purity reagents and ligands. Always set up reactions under a rigorously maintained inert atmosphere (argon or nitrogen) and use properly degassed solvents.[17]
-
-
Q: My reaction starts but stalls after ~20-30% conversion. Is catalyst poisoning the issue?
-
A: Yes, this is a classic symptom of catalyst deactivation, likely due to coordination with the triazole nitrogens.[2] The initial conversion occurs before the majority of the catalyst is sequestered into an inactive state.
-
Solution: Increase the catalyst loading (from 1-2 mol% to 3-5 mol%). More importantly, switch to a catalyst system with a bulkier, more electron-donating ligand (e.g., from PPh₃ to XPhos or SPhos) which can better stabilize the active catalyst and sterically hinder deactivating coordination.[10][11]
-
Problem: I am observing significant amounts of the debrominated product (1,2,4-triazole-3-carbonitrile).
This side reaction, known as proto-dehalogenation, replaces the bromine atom with a hydrogen atom.
-
Q: What are the primary causes of debromination?
-
A: The main culprits are sources of protons or hydrides in the reaction mixture. This can include:
-
Water: Excess water, especially at high temperatures, can lead to proto-dehalogenation. While some Suzuki reactions use aqueous co-solvents, the amount should be controlled.[18]
-
Solvent: Certain solvents, like alcohols, can act as hydride donors under basic conditions.
-
Base: Some bases, particularly strong alkoxide bases if impure or used with protic contaminants, can contribute to this side reaction.[18]
-
-
-
Q: How can I minimize or eliminate this side product?
-
A:
-
Ensure Anhydrous Conditions: If possible, use rigorously dried solvents (e.g., anhydrous dioxane or toluene) and reagents.
-
Optimize the Base: Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄.[18]
-
Screen Ligands: Employing bulkier, electron-rich ligands can sometimes favor the desired cross-coupling pathway over the dehalogenation pathway.
-
-
Problem: My main side product is the homocoupling of my coupling partner (e.g., biaryl from boronic acid).
-
Q: What leads to the formation of homocoupled products?
-
A: This side reaction is almost always caused by the presence of oxygen in the reaction vessel.[17] Oxygen can participate in an oxidative cycle with the organoboron reagent, leading to homocoupling.
-
Solution: The remedy is meticulous control of the reaction atmosphere. Ensure your solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Likewise, ensure the reaction flask is properly evacuated and backfilled with an inert gas (at least three cycles) before adding reagents.[17]
-
Recommended Starting Conditions & Protocols
The following tables provide validated starting points for common cross-coupling reactions. Optimization will likely be necessary for specific substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Comments |
| Catalyst System | XPhos Pd G3 (2-5 mol%) | Air-stable precatalyst with a bulky, electron-rich ligand ideal for this substrate.[3] |
| Alternative | Pd₂(dba)₃ (2 mol%) + XPhos (4.4 mol%) | Requires careful handling but is a very effective system. |
| Boron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | Pinacol esters can also be used and may offer enhanced stability. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Robust, effective bases for heteroaryl couplings.[15][16] |
| Solvent | 1,4-Dioxane or Toluene (with 10-20% H₂O) | Anhydrous conditions (using boronic esters) can also be effective.[19] |
| Temperature | 80-110 °C | Start around 90 °C and adjust as needed based on reaction monitoring. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Comments |
| Catalyst System | RuPhos Pd G3 (2-5 mol%) | Excellent for a broad range of amines, including hindered ones. |
| Alternative | Pd₂(dba)₃ (2 mol%) + RuPhos (4.4 mol%) | A reliable alternative to the precatalyst. |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv.) | Scope is generally broad.[4] |
| Base | NaOtBu or KOBu-t (1.5-2.0 equiv.) | Strong base is required. Must be handled under strictly anhydrous conditions.[14] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Protic solvents are incompatible with the strong base. |
| Temperature | 90-110 °C | Reaction times can vary significantly based on the amine's nucleophilicity and steric hindrance. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
XPhos Pd G3 (3 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[17]
-
Catalyst Addition: Under a positive flow of argon, quickly open the flask and add the XPhos Pd G3 catalyst. Reseal the flask immediately.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 v/v ratio) via syringe through the septum.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Catalytic Cycle and Mechanistic Considerations
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole. This is often the rate-limiting step, especially for electron-deficient substrates.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.[20]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Managing Poor Solubility of 5-Bromo-1,2,4-triazole-3-carbonitrile in Reactions
Welcome to the technical support center for 5-Bromo-1,2,4-triazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their synthetic workflows. Poor solubility is a common impediment in organic synthesis, often leading to reduced reaction rates, incomplete conversions, and lower yields.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and achieve your desired reaction outcomes.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses a unique molecular structure that dictates its solubility behavior. The presence of a polar triazole ring with three nitrogen atoms and a nitrile group suggests an affinity for polar solvents.[2] However, the molecule's overall planarity and potential for intermolecular interactions, such as hydrogen bonding and π-stacking, can lead to strong crystal lattice energy, thereby limiting its solubility even in some polar solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1]
Troubleshooting Guide: Addressing Poor Solubility in Your Reactions
This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Initial Assessment: Is Solubility the Root Cause?
Before modifying your reaction conditions, it's crucial to confirm that poor solubility is indeed the problem. Here are some tell-tale signs:
-
Visual Observation: The most direct evidence is the presence of undissolved solid material in your reaction mixture, even after prolonged stirring or heating.
-
Inconsistent Reaction Rates: If you observe that the reaction rate does not increase as expected when you increase the concentration of your reactants, it could indicate that the dissolution rate is the limiting factor.
-
Low and Irreproducible Yields: Poor solubility can lead to reactions that do not go to completion, resulting in lower than expected and inconsistent yields between batches.
Workflow for Optimizing Solubility
If you suspect poor solubility, follow this workflow to systematically address the issue.
Caption: A stepwise workflow for troubleshooting poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound?
Based on the structure of the molecule and data from similar compounds, a tiered approach to solvent selection is recommended.[3] Start with the most promising solvents and move down the list if solubility remains an issue.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are highly polar and are excellent at solvating a wide range of organic compounds, including those with both polar and non-polar character.[3] They are often used in reactions involving heterocyclic compounds.[4][5][6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can engage in hydrogen bonding with the triazole ring, which can aid in dissolution.[3] Isopropanol has been noted as a useful co-solvent for increasing the solubility of substrates in aqueous media.[7] |
| Moderately Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate | These solvents offer a balance of polarity and may be effective, particularly if your other reactants have limited solubility in highly polar solvents.[3] |
| Non-polar | Toluene, Hexane | Due to the highly polar nature of the triazole and nitrile functionalities, these solvents are unlikely to be effective on their own but may be used as part of a co-solvent system in specific cases.[3] |
| Table 1: Recommended Solvents for Initial Solubility Screening. |
Q2: My compound is still not dissolving, even in DMF or DMSO. What should I do next?
If a single solvent system is not effective, the next step is to consider a co-solvent system or temperature modification.
-
Co-solvents: The addition of a second, miscible solvent can significantly alter the polarity of the solvent system and improve solubility. For example, if your reaction is primarily in a less polar solvent like THF, adding a small amount of DMF or DMSO can enhance the solubility of the triazole. A common practice is to dissolve the poorly soluble compound in a minimal amount of a strong solvent (e.g., DMSO) and then add this solution to the main reaction mixture.
-
Temperature Adjustment: Gently heating the reaction mixture can often increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and products. It is advisable to perform a stability test of your compound at the desired temperature before running the full reaction.
Q3: Can changing the order of addition of my reagents help with solubility issues?
Yes, modifying the order of addition can be a simple yet effective strategy. Instead of adding the solid this compound to the reaction mixture, consider the following:
-
Pre-dissolving the Reagent: Dissolve the triazole in a small amount of a suitable solvent (as identified in your screening) and add the resulting solution to the reaction vessel.
-
Slow Addition: If the reaction is exothermic, the heat generated upon the addition of other reagents might be sufficient to dissolve the triazole. Adding the triazole first and then slowly adding the other reactants can be beneficial.
Q4: Are there any other techniques to consider for very stubborn solubility problems?
For particularly challenging cases, more advanced techniques can be employed:
-
Sonication: The use of an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Homogenization: For larger scale reactions, a high-shear homogenizer can be used to reduce particle size and increase the surface area available for solvation.
-
Solvent-Free Reactions: In some cases, it may be possible to run the reaction under solvent-free conditions, for example, by grinding the reactants together, sometimes with a liquid or grinding auxiliary.[8]
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a quick and efficient way to screen a range of solvents.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small vials or test tubes (e.g., 1-dram vials)
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations.
-
Repeat steps 1-5 for each solvent you wish to test.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound
This protocol outlines a general approach for running a nucleophilic substitution reaction, a common transformation for this class of compounds.
Materials:
-
This compound
-
Nucleophile
-
Base (if required)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound.
-
Add the chosen anhydrous solvent (e.g., DMF) and stir the suspension.
-
If necessary, gently warm the mixture to aid dissolution. Monitor the temperature carefully to avoid decomposition.
-
Once the triazole has dissolved (or if a fine suspension is the best that can be achieved), add the base (if required) and the nucleophile.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification protocol.
Logical Relationships in Solubility Management
The following diagram illustrates the interconnected factors to consider when addressing solubility challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1,2,4-triazole-3-carbonitrile
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 1,2,4-triazole moiety is a privileged scaffold, appearing in a wide array of biologically active compounds and functional materials.[1][2][3] The introduction of various substituents onto this ring system, such as a bromine atom and a nitrile group, can dramatically alter its physicochemical properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-1,2,4-triazole-3-carbonitrile, a key intermediate in the synthesis of more complex molecules.
In the absence of directly published experimental spectra for this compound, this guide will present a detailed predictive analysis based on established NMR principles and comparative data from closely related analogs. We will compare its expected spectral characteristics to its non-brominated counterpart, 1H-1,2,4-triazole-3-carbonitrile, to highlight the influence of the bromine substituent. This approach not only provides a robust framework for identifying the target compound but also serves as an educational tool for interpreting the NMR spectra of similarly substituted nitrogen-rich heterocycles.
The Foundational Principles of NMR Spectroscopy in Heterocyclic Analysis
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and electronic environment of a molecule.[4] For heterocyclic compounds like 1,2,4-triazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and tautomeric form.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which causes signals to split and provides information about the connectivity of atoms.
¹³C NMR Spectroscopy offers direct insight into the carbon framework of a molecule.[5] Key features include:
-
Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H, providing better resolution of individual carbon signals.
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[5]
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The structure of this compound features a triazole ring with a bromine atom at the 5-position and a nitrile group at the 3-position. The remaining position on the ring is occupied by a hydrogen atom attached to a nitrogen (N-H).
DOT script for the molecular structure of this compound:
Caption: Molecular structure of this compound.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single, broad signal for the N-H proton.
-
N-H Proton: The chemical shift of the N-H proton in 1,2,4-triazoles is highly variable and depends on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet in the downfield region, typically between 13.0 and 15.0 ppm . This significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. For other 1,2,4-triazole derivatives, the N-H proton has been observed in a similar range.[1][6]
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the two triazole ring carbons and the nitrile carbon.
-
C3 (Carbon attached to CN): The carbon atom attached to the electron-withdrawing nitrile group is expected to be deshielded and resonate at approximately 140-145 ppm .
-
C5 (Carbon attached to Br): The carbon atom bonded to the bromine atom will also be significantly deshielded. The "heavy atom effect" of bromine can influence the chemical shift, but a downfield position is expected. A predicted range would be 145-150 ppm .
-
CN (Nitrile Carbon): The carbon of the nitrile group typically appears in the range of 110-120 ppm .
Comparative Analysis: this compound vs. 1H-1,2,4-triazole-3-carbonitrile
To understand the electronic influence of the bromine substituent, a comparison with the non-brominated analog, 1H-1,2,4-triazole-3-carbonitrile, is highly instructive.
DOT script for the molecular structure of 1H-1,2,4-triazole-3-carbonitrile:
Caption: Molecular structure of 1H-1,2,4-triazole-3-carbonitrile.
Predicted ¹H and ¹³C NMR Data for the Comparative Compound
¹H NMR Spectrum:
-
N-H Proton: Similar to the brominated analog, a broad singlet is expected between 13.0 and 15.0 ppm in DMSO-d₆.
-
C5-H Proton: The proton at the 5-position is expected to resonate as a singlet in the aromatic region, likely between 8.0 and 9.0 ppm .
¹³C NMR Spectrum:
-
C3 (Carbon attached to CN): Similar to the brominated compound, this carbon is expected around 140-145 ppm .
-
C5 (Carbon attached to H): This carbon will be significantly more shielded than the C5 in the brominated analog and is predicted to appear in the range of 130-135 ppm .
-
CN (Nitrile Carbon): The chemical shift should be similar to the brominated compound, in the range of 110-120 ppm .
Summary of Predicted NMR Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | N-H: 13.0 - 15.0 (broad s) | C3: 140 - 145 |
| C5: 145 - 150 | ||
| CN: 110 - 120 | ||
| 1H-1,2,4-triazole-3-carbonitrile | N-H: 13.0 - 15.0 (broad s) | C3: 140 - 145 |
| C5-H: 8.0 - 9.0 (s) | C5: 130 - 135 | |
| CN: 110 - 120 |
The most significant difference is the absence of the C5-H proton signal in the ¹H NMR spectrum and the substantial downfield shift of the C5 carbon signal in the ¹³C NMR spectrum of the brominated compound. This downfield shift is a direct consequence of the deshielding effect of the electronegative bromine atom.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1,2,4-triazole derivatives.
DOT script for the experimental workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the triazole derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of polar organic compounds and its high boiling point.
-
Optionally, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the chemical shift scale using the residual solvent signal (DMSO-d₆: δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.
-
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound, benchmarked against its non-brominated analog. The key differentiating spectral features are the absence of a C-H proton signal in the ¹H NMR and a significant downfield shift of the C5 carbon in the ¹³C NMR of the brominated compound. The provided experimental protocol offers a standardized approach for the reliable characterization of this and related 1,2,4-triazole derivatives. This detailed comparison and methodological guidance will be a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the confident identification and characterization of these important heterocyclic building blocks.
References
mass spectrometry fragmentation of 5-Bromo-1,2,4-triazole-3-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1,2,4-triazole-3-carbonitrile
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This compound, with its unique assembly of a triazole core, a halogen substituent, and a nitrile group, presents a distinct fragmentation profile in mass spectrometry. This guide provides a comprehensive analysis of its mass spectrometric behavior, comparing ionization techniques and detailing fragmentation pathways to serve as a practical resource for its identification and characterization.
The Structural Context: Anticipating Fragmentation
The structure of this compound (Molecular Formula: C₃HBrN₄, Molecular Weight: 172.97 g/mol ) dictates its behavior under mass spectrometric analysis.[1][2][3] Three key features guide the interpretation of its mass spectrum:
-
The 1,2,4-Triazole Ring: This heterocyclic system is prone to specific ring cleavage events, often involving the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[4]
-
The Bromine Atom: Bromine's isotopic signature is a powerful diagnostic tool. With two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio), any bromine-containing ion will appear as a pair of peaks (an "M" and "M+2" peak) of similar intensity, separated by two mass-to-charge units (m/z).[5][6] Fragmentation is expected to involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr).[6][7]
-
The Nitrile Group (-C≡N): This group can be eliminated as part of a larger fragment (e.g., BrCN) or influence the stability of adjacent ions. Under certain electrospray conditions, nitriles have been observed to undergo reduction to amines, an analytical artifact to be aware of.[8][9]
Comparative Analysis of Ionization Techniques
The choice of ionization method fundamentally alters the information obtained, creating a trade-off between preservation of the molecular ion and the generation of structurally informative fragments.
-
Electron Ionization (EI): As a high-energy ("hard") ionization technique, EI is ideal for inducing extensive and reproducible fragmentation.[10] It involves bombarding the analyte with high-energy electrons, typically 70 eV, leading to the formation of a radical cation (M⁺•) that is often unstable and readily fragments. This method is exceptionally useful for detailed structural elucidation by creating a characteristic "fingerprint" mass spectrum. For our target compound, EI is expected to cleave the C-Br bond and induce multiple triazole ring fissions.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transforms molecules from a liquid phase into gas-phase ions with minimal fragmentation.[11] It is particularly effective for polar molecules like this compound, typically generating a protonated molecule ([M+H]⁺). This makes ESI the preferred method for accurately determining the molecular weight. Structural information can be obtained by coupling ESI with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This allows for controlled, stepwise fragmentation analysis.
Proposed Fragmentation Pathways
The following sections detail the predicted fragmentation pathways under both EI and ESI-MS/MS conditions. The presence of the bromine isotope pattern is a consistent feature for all bromine-containing fragments.
Electron Ionization (EI) Fragmentation
Under EI, the molecular ion (m/z 172/174) is expected to undergo several competing fragmentation reactions.
-
Loss of Bromine Radical: The most facile cleavage is often the loss of the bromine radical due to the relative weakness of the C-Br bond. This leads to a stable fragment ion at m/z 93.
-
Ring Cleavage and Loss of BrCN: A characteristic pathway for substituted triazoles involves the expulsion of a stable neutral molecule incorporating substituents. The loss of bromocyanogen (BrCN) would result in a fragment ion at m/z 68.
-
Loss of Nitrogen: Cleavage of the N-N bond in the triazole ring can lead to the elimination of a neutral nitrogen molecule (N₂), a common fragmentation for many nitrogen-rich heterocycles.[4][12] This would produce a fragment ion at m/z 144/146.
Diagram: Proposed EI Fragmentation Pathway
Caption: Key fragmentation pathways of this compound under Electron Ionization (EI).
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 173/175. Tandem MS (MS/MS) analysis of this precursor ion reveals fragmentation pathways initiated from a stable, even-electron species.
-
Loss of HBr: The most likely fragmentation of the protonated molecule is the loss of a stable neutral molecule, hydrogen bromide (HBr). This pathway leads to the formation of a fragment ion at m/z 92.
-
Loss of HCN: Following the initial loss of HBr, the resulting fragment can further lose hydrogen cyanide (HCN), a characteristic loss from the triazole ring, yielding a fragment at m/z 65.
-
Loss of N₂: Similar to EI, the loss of a neutral nitrogen molecule from the protonated precursor can occur, resulting in a fragment ion at m/z 145/147.
Diagram: Proposed ESI-MS/MS Fragmentation Workflow
Caption: Experimental workflow for ESI-MS/MS analysis of the target compound.
Summary of Predicted Fragments
The following table summarizes the key ions expected from the fragmentation of this compound. The dual m/z values represent the isotopic peaks due to ⁷⁹Br and ⁸¹Br.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Notes |
| EI | 172 / 174 | 93 | Br• | Loss of bromine radical |
| EI | 172 / 174 | 144 / 146 | N₂ | Loss of molecular nitrogen |
| EI | 172 / 174 | 68 | BrCN | Ring cleavage and loss of bromocyanogen |
| ESI-MS/MS | 173 / 175 | 92 | HBr | Loss of hydrogen bromide from protonated molecule |
| ESI-MS/MS | 173 / 175 | 145 / 147 | N₂ | Loss of molecular nitrogen from protonated molecule |
| ESI-MS/MS | 92 (from 173/175) | 65 | HCN | Secondary fragmentation after HBr loss |
Experimental Protocols
To validate these predictions, the following protocols provide a starting point for method development.
Protocol 1: LC-ESI-MS/MS Analysis
This method is ideal for confirming molecular weight and obtaining controlled fragmentation data.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Liquid Chromatography (LC) Parameters:
-
Instrumentation: Agilent 1260 Infinity HPLC System or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrumentation: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ion Source: Electrospray Ionization (ESI).[4]
-
Polarity: Positive ion mode.
-
Capillary Voltage: 4000 V.[4]
-
Drying Gas (N₂) Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
MS1 Scan: Scan from m/z 50–300 to identify the [M+H]⁺ precursor ion at m/z 173/175.
-
MS2 (Product Ion) Scan: Isolate the precursor ion (m/z 173) and apply varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.
-
Protocol 2: GC-EI-MS Analysis
This method is suited for generating a detailed, library-searchable fragmentation pattern.
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a volatile solvent like ethyl acetate or acetonitrile.
-
Gas Chromatography (GC) Parameters:
-
Instrumentation: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 1 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection).
-
-
Mass Spectrometry (MS) Parameters:
-
Instrumentation: Single quadrupole or TOF mass spectrometer with an EI source.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40–300.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that yields rich structural information. The characteristic isotopic pattern from the bromine atom provides an immediate and unmistakable marker for the molecular ion and any bromine-containing fragments.[13] Electron Ionization provides a robust fragmentation fingerprint ideal for structural confirmation, while Electrospray Ionization coupled with MS/MS allows for the precise determination of molecular weight and controlled exploration of fragmentation pathways. By understanding the interplay between the triazole ring, bromine, and nitrile functionalities, researchers can confidently interpret the resulting mass spectra to verify the structure of this and other similarly complex heterocyclic molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. achmem.com [achmem.com]
- 3. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,2,4-triazole-3-carbonitrile for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a privileged structure, frequently incorporated into a wide array of therapeutic agents. The functionalization of this heterocyclic core is paramount for modulating pharmacological activity, and the introduction of substituents at the 5-position via nucleophilic aromatic substitution (SNAr) is a common and powerful strategy. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromo-1,2,4-triazole-3-carbonitrile and 5-chloro-1,2,4-triazole-3-carbonitrile. By delving into the underlying chemical principles, supported by theoretical data and established experimental observations on analogous systems, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Dueling Halogens: A Tale of Electronegativity and Bond Energies in SNAr
The reactivity of aryl and heteroaryl halides in nucleophilic aromatic substitution reactions is a nuanced interplay of several factors, primarily the electronegativity of the halogen, the strength of the carbon-halogen bond, and the stability of the intermediate Meisenheimer complex. Unlike SN2 reactions where the leaving group's ability is paramount (I > Br > Cl > F), the reactivity order in SNAr is often inverted (F > Cl ≈ Br > I)[1]. This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, a step that is facilitated by a more electron-wielding halogen.
dot
Caption: Generalized mechanism for the SNAr reaction on 5-halo-1,2,4-triazoles.
For 5-bromo- and 5-chloro-1,2,4-triazole-3-carbonitrile, the electron-withdrawing nature of the triazole ring, further activated by the nitrile group, renders the C5 position susceptible to nucleophilic attack. While chlorine is more electronegative than bromine, the difference is not as pronounced as with fluorine. Consequently, the stabilization of the Meisenheimer complex by the inductive effect of chlorine is only marginally greater than that of bromine.
Given these competing factors, the relative reactivity of 5-bromo- and 5-chloro-1,2,4-triazole-3-carbonitrile in SNAr is expected to be closely matched, with the potential for the bromo derivative to be slightly more reactive under certain conditions, particularly if the bond-breaking step has a more significant influence on the overall reaction rate.
Experimental Insights from Analogous Systems
While direct kinetic studies comparing the two subject compounds are not prevalent in the literature, observations from related halo-heterocyclic systems can provide valuable guidance. In a study on the reactivity of 6-halopurine nucleosides, the displacement reactivity order was found to be F > Br > Cl > I with butylamine as the nucleophile[4]. This highlights that the specific nucleophile and reaction conditions can influence the relative reactivity of chloro and bromo derivatives.
Proposed Experimental Protocol for a Head-to-Head Reactivity Comparison
To provide definitive, in-house data on the relative reactivity of 5-bromo- and 5-chloro-1,2,4-triazole-3-carbonitrile, a competition experiment is recommended. This self-validating protocol allows for a direct comparison under identical reaction conditions.
dot
Caption: Workflow for the competitive reactivity experiment.
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts (e.g., 0.5 mmol each) of this compound and 5-chloro-1,2,4-triazole-3-carbonitrile.
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (e.g., 5 mL). Add a base, such as potassium carbonate (K₂CO₃) (e.g., 1.5 mmol, 1.5 equivalents relative to the total amount of halo-triazoles).
-
Nucleophile Addition: Add a limiting amount of the desired nucleophile (e.g., 0.5 mmol, 0.5 equivalents relative to the total halo-triazoles). Using a limiting amount of the nucleophile will ensure that the competition is based on the reactivity of the halo-triazoles. A common nucleophile such as morpholine can be used.
-
Reaction Execution: Stir the reaction mixture at a constant, elevated temperature (e.g., 80 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench each aliquot with a small amount of water. Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative consumption of the starting materials and the formation of the corresponding bromo- and chloro-substituted products.
Data Interpretation
By plotting the ratio of the bromo-product to the chloro-product over time, a clear indication of the relative reactivity can be obtained. A higher initial rate of formation of the bromo-product would indicate its greater reactivity under the tested conditions.
Data Summary Table
| Feature | This compound | 5-Chloro-1,2,4-triazole-3-carbonitrile |
| Molecular Weight | ~173 g/mol | ~128.5 g/mol |
| C-X Bond Strength | Weaker | Stronger |
| Halogen Electronegativity | Lower | Higher |
| Predicted SNAr Reactivity | Potentially slightly higher or comparable | Potentially slightly lower or comparable |
| Suitability for Cross-Coupling | Generally more reactive | Less reactive |
Conclusion and Recommendations
For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-1,2,4-triazole-3-carbonitrile for SNAr reactions is not always straightforward and may be condition-dependent.
-
For SNAr reactions: The reactivity of the bromo- and chloro-derivatives is expected to be similar, with a slight potential advantage for the bromo-compound due to its weaker C-Br bond. A competitive experiment is the most reliable method to determine the optimal substrate for a specific transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): The this compound is unequivocally the more reactive substrate due to the greater ease of oxidative addition to the palladium catalyst.
Ultimately, the selection of the starting material should be guided by a combination of theoretical considerations, analogous literature precedents, and, most importantly, empirical data generated through well-designed experiments. This guide provides the foundational knowledge and a practical framework for making such evidence-based decisions in the pursuit of novel therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Substituted-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique chemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it a versatile framework for the design of novel bioactive molecules.[3] This guide provides an in-depth comparative analysis of the biological activities of 5-substituted-1,2,4-triazole derivatives, with a particular focus on compounds bearing a carbonitrile or bioisosteric equivalent at the 3-position. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data, detailed methodologies, and a comparative look at alternative heterocyclic systems.
The Versatility of the 1,2,4-Triazole Core: A Hub of Biological Activity
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This arrangement imparts a unique electronic and structural profile, allowing for diverse substitutions at various positions, primarily the C3, N4, and C5 atoms. The substituent at the 5-position plays a crucial role in modulating the biological activity of these compounds. A wide array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems, have been incorporated at this position, leading to a broad spectrum of pharmacological effects.[4]
Structure-Activity Relationship: The Influence of the 5-Substituent
The nature of the substituent at the 5-position of the 1,2,4-triazole ring has a profound impact on the resulting biological activity. Analysis of various studies reveals several key trends:
-
Aromatic and Heteroaromatic Groups: The presence of aryl or heteroaryl rings at the 5-position is a common feature in many biologically active 1,2,4-triazoles. The electronic properties of these rings, influenced by further substitution, can fine-tune the activity. For instance, electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) on a phenyl ring at C5 have been shown to enhance antifungal activity.[1]
-
Thioether Linkages: The introduction of a thioether bridge at the 3-position, often in conjunction with a substituted 1,2,4-triazole core, has been a successful strategy in developing potent antifungal and anticancer agents.[5][6]
-
Thione/Thiol Tautomerism: Many active 1,2,4-triazole derivatives exist as 3-thione/thiol tautomers. The thione form is often favored and plays a critical role in the biological activity, particularly in antimicrobial and anticancer compounds.[4][7]
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Battle Against Bacterial Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[8] 5-Substituted-1,2,4-triazole derivatives have emerged as promising candidates in this area.
A study by Upmanyu et al. (2012) synthesized a series of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives and evaluated their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria.[8] Their findings indicated that a 4-methoxyphenyl group at the 5-position was more favorable for activity compared to a 4-methyl group.[8]
Table 1: Comparative Antibacterial Activity of 5-Substituted-1,2,4-triazole Derivatives
| Compound ID | 5-Substituent | R' Group on Acetylamino | Test Organism | MIC (µg/mL) | Reference MIC (µg/mL) |
| 21a | 4-methoxyphenyl | -H | S. aureus | 50 | Ciprofloxacin: 0.25 |
| 21b | 4-methoxyphenyl | -CH3 | S. aureus | 25 | Ciprofloxacin: 0.25 |
| 21c | 4-methylphenyl | -H | S. aureus | 100 | Ciprofloxacin: 0.25 |
| 21d | 4-methylphenyl | -CH3 | S. aureus | 50 | Ciprofloxacin: 0.25 |
| 21e | 4-methoxyphenyl | -H | E. coli | 100 | Ciprofloxacin: 0.5 |
| 21f | 4-methoxyphenyl | -CH3 | E. coli | 50 | Ciprofloxacin: 0.5 |
Data synthesized from Upmanyu et al. (2012)[8]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antifungal Activity: Combating Fungal Pathogens
1,2,4-Triazole derivatives are renowned for their antifungal properties, with several commercially successful drugs like fluconazole and itraconazole featuring this heterocyclic core.[7][9] The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[9]
A study by Zhang et al. (2021) reported a series of miconazole analogues incorporating a 1,2,4-triazole ring.[1] Their findings highlighted the importance of halogen substitutions on the benzyl group at the 1-position for potent antifungal activity.[1]
Table 2: Comparative Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans
| Compound ID | 1-Substituent | MIC (µg/mL) | Reference MIC (µg/mL) |
| 18b | 3,4-dichlorobenzyl | 0.5 | Fluconazole: 1.0 |
| 18c | 2,4-difluorobenzyl | 4 | Fluconazole: 1.0 |
| 18d | 4-nitrobenzyl | >32 | Fluconazole: 1.0 |
| 18e | 2-fluorobenzyl | 16 | Fluconazole: 1.0 |
Data synthesized from Zhang et al. (2021)[1]
This method provides a qualitative assessment of the antifungal activity of the synthesized compounds.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in sterile saline.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of a Sabouraud Dextrose Agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds and placed on the surface of the inoculated agar. A disc impregnated with the solvent is used as a negative control, and a standard antifungal drug (e.g., ketoconazole) serves as a positive control.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours. The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research.[6][10] 1,2,4-triazole derivatives have demonstrated significant potential in this field, with mechanisms of action that include the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[6][11]
A recent study aimed to synthesize and evaluate novel 5-oxo-1,2,4-triazole-3-carboxamide derivatives for their anticancer potential.[12] Molecular docking studies suggested that these compounds could interact with key cancer-related targets like EGFR and CDK-4.[12]
Table 3: Comparative Anticancer Activity (IC50 in µM) of 5-Substituted-1,2,4-triazole Derivatives
| Compound ID | 5-Substituent | Cell Line | IC50 (µM) | Reference IC50 (µM) |
| Compound A | Phenyl | MCF-7 (Breast) | 25.3 | Doxorubicin: 1.2 |
| Compound B | 4-Chlorophenyl | MCF-7 (Breast) | 15.8 | Doxorubicin: 1.2 |
| Compound C | 4-Methoxyphenyl | MCF-7 (Breast) | 32.1 | Doxorubicin: 1.2 |
| Compound D | Pyridin-4-yl | A549 (Lung) | 18.5 | Cisplatin: 5.6 |
Data synthesized from various sources for illustrative purposes.[6][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Comparison with Alternative Heterocyclic Scaffolds
While 1,2,4-triazoles exhibit a broad range of biological activities, it is valuable to compare their performance with other five-membered heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are often considered bioisosteres of the 1,2,4-triazole ring.[3]
-
1,3,4-Oxadiazoles: These compounds share structural similarities with 1,2,4-triazoles and have also been reported to possess a wide array of biological activities, including antimicrobial and anti-inflammatory effects.[3][13] In some studies, 1,2,4-triazole derivatives have shown superior potency compared to their 1,3,4-oxadiazole counterparts.[8]
-
1,3,4-Thiadiazoles: The replacement of an oxygen atom in the oxadiazole ring with a sulfur atom gives rise to the 1,3,4-thiadiazole scaffold. These compounds are also known for their diverse biological activities.[14] Comparative studies have shown that in some cases, the thiadiazole derivatives exhibit comparable or even superior activity to the corresponding 1,2,4-triazoles, depending on the specific biological target and the nature of the substituents.[13]
The choice between these heterocyclic cores often depends on the specific therapeutic target and the desired physicochemical properties of the final compound.
Conclusion
5-Substituted-1,2,4-triazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. The ability to readily modify the substituent at the 5-position allows for the fine-tuning of their biological activity, leading to the identification of potent antimicrobial, antifungal, and anticancer agents. The structure-activity relationships discussed in this guide provide a rational basis for the design of new and more effective therapeutic agents. Further exploration of this privileged scaffold, particularly in combination with other bioactive moieties, holds great promise for addressing unmet medical needs.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neliti.com [neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. isres.org [isres.org]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1,2,4-triazole-3-carbonitrile Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 5-Bromo-1,2,4-triazole-3-carbonitrile analogs, a scaffold of emerging interest in medicinal chemistry. While direct and extensive research on this specific analog series is nascent, by examining related 1,2,4-triazole derivatives, we can extrapolate key principles to guide future drug discovery efforts.
The 1,2,4-triazole ring is a privileged pharmacophore, a molecular framework that frequently appears in approved drugs due to its favorable physicochemical properties and diverse biological activities.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3][4] The introduction of a bromine atom at the 5-position and a carbonitrile group at the 3-position of the 1,2,4-triazole core presents a unique chemical space for exploration. The bromine atom can act as a halogen bond donor and a lipophilic substituent, while the carbonitrile group is a versatile functional group that can participate in hydrogen bonding and be chemically modified.
The Core Scaffold: this compound
The foundational structure, this compound, serves as the starting point for analog development. Its inherent chemical features provide a template for systematic modification to probe the SAR.
References
A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for 5-Bromo-1,2,4-triazole-3-carbonitrile Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The versatility of this heterocyclic system allows for fine-tuning of its physicochemical properties, leading to potent and selective enzyme inhibitors.[2][3] Derivatives of 5-Bromo-1,2,4-triazole-3-carbonitrile represent a promising chemical space for the development of novel enzyme inhibitors. The electron-withdrawing nature of the bromo and carbonitrile groups can significantly influence the molecule's interaction with enzyme active sites.
This guide provides a comparative overview of robust in vitro enzyme inhibition assays suitable for characterizing derivatives of this scaffold. We will delve into the causality behind selecting specific assay formats, provide detailed experimental protocols, and explain how to interpret the resulting data to ensure scientific integrity. Our focus is on empowering researchers to select and execute the most appropriate assay for their specific enzyme target and research goals.
Chapter 1: Rationale for Enzyme Target Selection
The broad bioactivity of triazole derivatives stems from their ability to interact with a diverse range of enzymes.[3] The nitrogen atoms in the triazole ring are excellent coordinating ligands for metal ions present in the active sites of metalloenzymes, such as the heme iron in cytochrome P450 (CYP) enzymes.[4] Furthermore, the scaffold can participate in hydrogen bonding and hydrophobic interactions. Based on extensive literature, key enzyme families to consider as potential targets for this compound derivatives include:
-
Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase): Inhibition of these enzymes is a key strategy for managing type 2 diabetes.[5] Triazole derivatives have shown significant inhibitory potential against these enzymes.[6]
-
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Numerous triazole-based compounds have been identified as potent cholinesterase inhibitors.[6][7][8]
-
Protein Kinases: As central regulators of cellular signaling, kinases are major targets in oncology. Luminescence-based assays are particularly well-suited for screening kinase inhibitors.[9]
-
Cytochrome P450 (CYP) Enzymes: Systemic triazoles are known inhibitors of various CYP isozymes (e.g., CYP3A4, CYP2C9), which is a critical consideration in drug-drug interactions.[10]
The choice of enzyme target will dictate the most appropriate assay methodology. For this guide, we will focus on providing protocols for α-glucosidase and a generic protein kinase as representative examples.
Chapter 2: A Comparative Guide to Assay Methodologies
The selection of an assay is a critical decision driven by factors such as the nature of the enzymatic reaction, required sensitivity, throughput needs, and cost. Enzyme assays are vital for studying enzyme kinetics and inhibition by measuring the change in concentration of substrates or products over time.[11]
Caption: Logical workflow for selecting an appropriate enzyme inhibition assay format.
Colorimetric (Spectrophotometric) Assays
Principle: These assays rely on a change in the absorbance of light in the visible spectrum.[12] A substrate is used that, upon enzymatic conversion, produces a colored product (chromophore). The rate of color formation is directly proportional to enzyme activity and can be measured over time using a spectrophotometer or microplate reader.
-
Expertise & Rationale: Colorimetric assays are often the first choice for initial screening due to their simplicity, low cost, and wide applicability.[11] They do not require specialized equipment beyond a standard plate reader. The key is selecting a chromogenic substrate that has a maximal absorbance wavelength distinct from other reaction components to minimize interference.[12]
-
Trustworthiness: The self-validating nature of this assay comes from running appropriate controls: a "no enzyme" control to check for non-enzymatic substrate degradation and a "no substrate" control to establish the background absorbance of the enzyme and inhibitor.
Fluorometric Assays
Principle: Fluorometric assays measure changes in fluorescence. An enzyme converts a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[13] This method offers a significant increase in sensitivity compared to colorimetric assays.[13][14]
-
Expertise & Rationale: Choose a fluorometric assay when high sensitivity is required, such as when working with low enzyme concentrations or low-potency inhibitors.[14][15] The experimental design must account for potential autofluorescence from the test compounds themselves. A pre-read of the plate containing only the inhibitor and buffer can quantify and correct for this interference.
-
Trustworthiness: Validation involves screening for compound interference. Running the assay in the absence of the enzyme but with the inhibitor can reveal if the compound quenches the product's fluorescence or is inherently fluorescent, which would produce false positive or negative results.
Luminometric Assays
Principle: These assays measure light produced from a chemical or enzymatic reaction (bioluminescence or chemiluminescence).[16][17] A common application is in kinase assays, where the amount of ATP consumed during a phosphorylation reaction is quantified.[9] A luciferase enzyme is used in a secondary reaction to produce light from the remaining ATP; thus, the light signal is inversely proportional to kinase activity.[18]
-
Expertise & Rationale: Luminometric assays are the gold standard for high-throughput screening (HTS) due to their exceptional sensitivity, wide dynamic range, and resistance to interference from colored or fluorescent compounds.[16][18] The "add-mix-read" format is simple and easily automated.[19]
-
Trustworthiness: The system is validated by including a "no kinase" control (representing 0% ATP consumption) and a "no inhibitor" control (representing maximal kinase activity). This allows for the precise calculation of percent inhibition.
Chapter 3: Detailed Experimental Protocols & Data Analysis
Protocol: α-Glucosidase Inhibition (Colorimetric Assay)
This protocol is adapted from methods used to screen 1,2,4-triazole derivatives against α-glucosidase.[5][6] The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivatives
-
Acarbose (positive control inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of your triazole derivatives and acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of your triazole derivative dilution.
-
Positive Control: 20 µL of acarbose dilution.
-
Negative Control (100% Activity): 20 µL of buffer (with equivalent DMSO concentration).
-
Blank (No Enzyme): 40 µL of buffer.
-
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution (in phosphate buffer) to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[20]
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution. This raises the pH, stopping the enzyme and developing the yellow color of the p-nitrophenolate ion.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Protocol: Generic Protein Kinase Inhibition (Luminometric Assay)
This protocol describes a typical ADP-Glo™ assay format, which measures ADP production and is directly proportional to kinase activity.[9]
Materials:
-
Purified active protein kinase and its specific substrate/peptide
-
This compound derivatives
-
Staurosporine (or other relevant positive control inhibitor)
-
Kinase buffer (containing ATP, MgCl₂, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega or similar)
-
White, opaque 96- or 384-well microplate
-
Luminometer
Step-by-Step Methodology:
-
Assay Setup: In a white opaque plate, add the following:
-
Test Wells: 1 µL of triazole derivative at various concentrations.
-
Positive Control: 1 µL of staurosporine dilution.
-
Negative Control (100% Activity): 1 µL of buffer (with equivalent DMSO).
-
-
Kinase Reaction: Add 4 µL of the master mix containing the kinase, substrate, and ATP in kinase buffer to each well to initiate the reaction.
-
Incubation: Mix and incubate at room temperature for 60 minutes (or as optimized for the specific kinase).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to generate a light signal.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-based luminometer.
Data Analysis and Interpretation
1. Calculating Percent Inhibition: The first step is to convert the raw data (e.g., absorbance, luminescence) into percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
2. Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is determined from the fitted curve.
3. Determining the Mechanism of Inhibition (Advanced): To understand how an inhibitor works, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[21] This plot linearizes the Michaelis-Menten kinetics, allowing for easier determination of key parameters like Kₘ and Vₘₐₓ.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. Khan Academy [khanacademy.org]
A Comparative Guide to the Cytotoxic Potential of 5-Bromo-1,2,4-triazole-3-carbonitrile and Its Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a perpetual endeavor. The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of the cytotoxic potential of a specific, yet under-documented, member of this family—5-Bromo-1,2,4-triazole-3-carbonitrile—by drawing comparisons with its structurally related derivatives. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide will synthesize available information on its analogs to build a predictive framework for its potential efficacy and mechanism of action.
The 1,2,4-Triazole Scaffold: A Foundation for Anticancer Drug Design
The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide or ester groups contribute to its frequent appearance in pharmacologically active compounds.[1] Several successful anticancer drugs, including the aromatase inhibitors Letrozole, Anastrozole, and Vorozole, feature the 1,2,4-triazole core, underscoring its importance in oncology.[1]
The Influence of Substitution: A Look at Brominated 1,2,4-Triazole Derivatives
The biological activity of the 1,2,4-triazole core is significantly modulated by the nature and position of its substituents. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. The introduction of a bromine atom at the 5-position of the 1,2,4-triazole ring, as in our compound of interest, is a feature that has been explored in the context of anticancer activity.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
To contextualize the potential of this compound, it is instructive to compare the cytotoxic activities of a range of 5-substituted and N-substituted 1,2,4-triazole derivatives that have been reported in the literature. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,2,4-triazole analogs against various human cancer cell lines.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Amino[3][5][6]triazole Derivatives | Varied substitutions | HepG2 (Liver) | 17.69 - 25.4 | [6] |
| MCF-7 (Breast) | 17.69 - 27.09 | [6] | ||
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 4-Bromo substitution | Hela (Cervical) | 12.1 | [7] |
| 2,4-di-Chloro substitution | Hela (Cervical) | 2.9 | [7] | |
| Indolyl 1,2,4-triazole Scaffolds | Varied substitutions | MCF-7 (Breast) | 0.891 - 36.4 | [8] |
| MDA-MB-231 (Breast) | 1.91 - 81.46 | [8] | ||
| 1,2,3-triazole/1,3,4-oxadiazole-Triazine Hybrids | 4-pyridyl moiety | PC3 (Prostate) | 0.17 | [9] |
| A549 (Lung) | 0.19 | [9] | ||
| MCF-7 (Breast) | 0.51 | [9] | ||
| DU-145 (Prostate) | 0.16 | [9] |
This table is a representative compilation and not an exhaustive list. The specific substitutions on the triazole core and other parts of the molecules significantly influence their cytotoxic potency.
The data clearly indicate that 1,2,4-triazole derivatives can exhibit potent cytotoxic effects, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range.[9] The variation in activity across different cancer cell lines highlights the importance of cell-type-specific responses.
Potential Mechanisms of Action: A Multifaceted Approach to Cell Death
The cytotoxic effects of 1,2,4-triazole derivatives are often mediated through multiple mechanisms, leading to the induction of cancer cell death. The primary pathways implicated include the induction of apoptosis and the inhibition of key cellular enzymes.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including 1,2,4-triazole derivatives, is the induction of programmed cell death, or apoptosis.[5] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.
-
Caspase Activation: Many triazole derivatives have been shown to activate effector caspases, such as caspase-3, which are the executioners of apoptosis.[5]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Several 1,2,4-triazole compounds have been observed to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[5][10]
Caption: Intrinsic apoptotic pathway induced by 1,2,4-triazole derivatives.
Inhibition of Cellular Targets
In addition to inducing apoptosis, 1,2,4-triazole derivatives have been shown to inhibit the function of key proteins involved in cancer cell proliferation and survival.
-
Tubulin Polymerization: Some triazole analogs act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][11]
-
Kinase Inhibition: Several kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, are often dysregulated in cancer. Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of these kinases, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[12][13]
Caption: Inhibition of key cellular targets by 1,2,4-triazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To evaluate the cytotoxic potential of novel compounds like this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Caption: A simplified workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound remains to be published, the collective data from its structural analogs strongly suggest its potential as a promising anticancer agent. The presence of the 1,2,4-triazole core, a proven pharmacophore, combined with a bromo-substituent, which often enhances cytotoxic activity, provides a strong rationale for its further investigation.
Future research should focus on the synthesis of this compound and a systematic evaluation of its cytotoxic effects against a diverse panel of human cancer cell lines. Mechanistic studies will be crucial to elucidate its mode of action, including its ability to induce apoptosis and its potential enzymatic targets. Structure-activity relationship (SAR) studies, involving modifications of the substituents at the 3 and 5-positions of the triazole ring, will be instrumental in optimizing its potency and selectivity. The detailed experimental protocol provided in this guide offers a robust framework for initiating such investigations. The exploration of this and related derivatives could pave the way for the development of novel and effective anticancer therapeutics.
References
- 1. isres.org [isres.org]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
Safety Operating Guide
5-Bromo-1,2,4-triazole-3-carbonitrile proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Bromo-1,2,4-triazole-3-carbonitrile
Introduction: Beyond the Benchtop
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like this compound. However, responsible chemical stewardship extends beyond the reaction flask to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this specific molecule. The compound's structure—a halogenated (bromo) heterocyclic (triazole) with a nitrile functional group—necessitates a multi-faceted approach to its disposal, as each component presents distinct challenges and regulatory considerations. Adherence to these procedures is not merely a matter of compliance; it is a cornerstone of laboratory safety and environmental protection.
Section 1: Hazard Assessment & Core Safety Principles
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the universal principles of chemical waste management is paramount.
Known Hazards
While a complete, peer-reviewed toxicological profile for this compound is not widely available, supplier safety data provides critical preliminary guidance. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, the thermal decomposition of related brominated and nitrogenous compounds can release highly toxic gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[2][3]
The Pillars of Chemical Waste Management
All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[4] The disposal strategy for this compound is built on the following foundational principles:
-
Prevention & Minimization: The most effective waste management strategy is to minimize its generation.[5][6] This includes ordering only the necessary quantities of the chemical and designing experiments to use microscale techniques where feasible.[4]
-
Segregation: This is the most critical principle for proper disposal. Waste streams must be kept separate based on their chemical compatibility and required disposal method.[4][7] Crucially, halogenated organic waste must be segregated from non-halogenated waste. [8][9][10]
-
Identification & Labeling: All waste containers must be accurately and clearly labeled.[6] The label should state "Hazardous Waste" and list all chemical constituents.[7][11]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, leak-proof, and kept tightly sealed except when adding waste.[7][11][12]
Section 2: Personal Protective Equipment (PPE)
Given the known hazards, rigorous adherence to PPE standards is mandatory when handling this compound in any form, including as a waste product.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard.[3][11][13] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[11][14] | Prevents skin contact, which can cause irritation.[1] Use proper glove removal technique to avoid cross-contamination.[14] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are required.[11] For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[14] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[11][14] If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[11] | Protects against inhalation, which may cause respiratory irritation.[1] |
Section 3: Waste Characterization & Segregation
Proper characterization is the logical key to compliant disposal. This compound must be disposed of as Halogenated Organic Waste .
The rationale is straightforward: the presence of bromine in the molecular structure classifies it as a halogenated compound.[8][15][16] Halogenated waste streams cannot be blended with non-halogenated solvent waste, which is often recycled as fuel.[9] The combustion of halogenated compounds requires specialized high-temperature incinerators equipped with scrubbers to neutralize the resulting acidic gases (like HBr) and prevent their release into the atmosphere.[14]
Section 4: Step-by-Step Disposal Protocol (Collection & Storage)
This protocol covers the collection of both trace amounts (e.g., on contaminated labware) and bulk quantities of the compound.
Waste Collection
-
Step 1: Container Selection: Obtain a designated hazardous waste container suitable for halogenated organic waste. The container must be made of a compatible material (e.g., glass or polyethylene), be leak-proof, and have a secure screw-top cap.[9]
-
Step 2: Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly write "this compound" and list any solvents used in the waste mixture.
-
Step 3: Waste Addition:
-
For Solid Waste: If disposing of the pure compound, transfer it carefully into the waste container inside a fume hood to avoid generating dust.
-
For Contaminated Labware (e.g., vials, stir bars): Triple-rinse the item with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected in the halogenated waste container. The third rinsate may be collected as well, following institutional guidelines.[4]
-
For Solutions/Reaction Mixtures: Collect all solutions containing the compound directly into the designated halogenated liquid waste container. Do not mix with other waste streams.[11]
-
-
Step 4: Secure Containment: After adding waste, securely fasten the container cap.[11] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[7]
Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[10]
-
The storage area must be well-ventilated and provide secondary containment (such as a spill tray) capable of holding the entire volume of the container.[7][10]
-
Store away from incompatible materials, particularly strong oxidizing agents.[11]
-
Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department in a timely manner.
Workflow for Waste Segregation and Collection
Caption: Waste segregation and collection workflow.
Section 5: Chemical Pre-treatment Considerations
For advanced applications, chemical deactivation prior to collection can be considered to reduce toxicity, though it is not a substitute for proper disposal through a licensed facility. The nitrile group (-C≡N) is the most viable target for such a procedure.
Nitrile Hydrolysis
Nitriles can be hydrolyzed under acidic or basic conditions to form less reactive carboxylic acids or their corresponding salts.[17][18][19] This process effectively breaks down the cyano- group, mitigating the risk of hydrogen cyanide release upon improper handling or incineration.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) will yield the corresponding carboxylic acid and an ammonium salt.[17][20][21]
-
R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺
-
-
Alkaline Hydrolysis: Heating the nitrile under reflux with a strong base (e.g., aqueous NaOH) will yield a carboxylate salt and ammonia gas.[17][21] The free carboxylic acid can be obtained by subsequent acidification.[17]
-
R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃
-
Causality and Practical Considerations: While chemically sound, this pre-treatment step must be approached with caution. It is an active chemical reaction that requires a proper experimental setup (reflux apparatus in a fume hood) and careful execution. The process consumes additional reagents and generates a new aqueous waste stream containing acids or bases, which must also be characterized and disposed of correctly. This method is generally reserved for situations where destroying the reactive nitrile functionality is a primary safety concern before the waste is collected for off-site disposal. This procedure does not de-halogenate the molecule; the resulting waste is still halogenated organic waste.
Section 6: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[11]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Assemble PPE: Do not attempt to clean a spill without the appropriate PPE as detailed in Section 2.
-
Contain and Clean Up:
-
For a solid spill: Carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[11][14] A vacuum with a HEPA filter can also be used.[11]
-
For a liquid spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[11]
-
-
Collect Waste: Scoop the absorbed material and contaminated cleaning supplies into a clearly labeled container for hazardous waste disposal.[4][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11] The cleaning materials must also be disposed of as hazardous waste.[4]
Section 7: Regulatory Compliance
The entire lifecycle of hazardous chemicals, from acquisition to disposal, is governed by federal and state regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle-to-grave."[22][23] This includes regulations for the identification, generation, transportation, and disposal of such waste.[22][24]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including the handling of hazardous materials, employee training requirements, and emergency response plans (HAZWOPER).[25][26][27][28]
It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and compliant with both federal regulations and their own institution's specific EH&S policies.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. The core tenets are hazard awareness, correct waste characterization as halogenated organic waste , strict segregation from other waste streams, and proper containment and labeling. By adhering to these scientifically-backed procedures, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment.
References
- 1. achmem.com [achmem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acs.org [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. ptb.de [ptb.de]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nitrile - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 21. byjus.com [byjus.com]
- 22. epa.gov [epa.gov]
- 23. youtube.com [youtube.com]
- 24. epa.gov [epa.gov]
- 25. cleanmanagement.com [cleanmanagement.com]
- 26. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 27. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 28. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
Navigating the Synthesis and Handling of 5-Bromo-1,2,4-triazole-3-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The novel heterocyclic compound, 5-Bromo-1,2,4-triazole-3-carbonitrile, presents unique opportunities in drug development and chemical synthesis. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial handling to disposal, grounded in established safety protocols for related chemical classes. As a comprehensive Safety Data Sheet (SDS) for this specific molecule is not yet widely available, the following recommendations are synthesized from the known hazards of its constituent functional groups: a brominated heterocycle and a nitrile moiety.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Caution
This compound's structure suggests a combination of hazards that must be addressed. The presence of a bromine atom on the triazole ring points to potential persistence in the environment and possible toxicity. Organobromine compounds can be lachrymators and skin irritants. The carbonitrile (-CN) group is a significant concern, as it can be metabolized to or release cyanide, a potent toxin, under acidic conditions or through metabolic pathways.
Based on available data for similar compounds, the primary hazards are identified as:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Weighing and Transferring (Solid) | Double-layered nitrile gloves | Chemical safety goggles and a face shield | Flame-retardant lab coat | N95 respirator or higher, used within a certified chemical fume hood |
| In-Solution Handling (e.g., reaction setup, workup) | Chemical-resistant nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a flame-retardant lab coat | Work exclusively within a certified chemical fume hood |
| Purification (e.g., chromatography, recrystallization) | Chemical-resistant nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a flame-retardant lab coat | Work exclusively within a certified chemical fume hood |
| Waste Disposal | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical safety goggles and a face shield | Chemical-resistant apron over a flame-retardant lab coat | N95 respirator if handling solid waste outside of a fume hood |
Justification for PPE Selection:
-
Gloves: Double-layered nitrile gloves provide good splash protection for handling solids.[1][2] For prolonged contact or when handling solutions, more robust chemical-resistant gloves like butyl rubber are recommended.[3][4] Always check the manufacturer's glove compatibility charts for the specific solvents being used.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during operations with a higher risk of splashing.
-
Lab Coat/Apron: A flame-retardant lab coat is standard laboratory practice. A chemical-resistant apron provides an additional layer of protection against spills of solutions containing the compound.
-
Respiratory Protection: Due to the risk of inhaling airborne particles of the solid compound, weighing and transfer operations must be conducted within a certified chemical fume hood.[5] An N95 respirator provides an additional layer of protection for the user. For all other operations, working within a fume hood is sufficient to control vapor and aerosol exposure.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow diagram illustrates the key stages and associated safety measures.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Reaction:
-
Conduct all manipulations of solid this compound, including weighing and transfers, within the fume hood to prevent inhalation of dust.
-
When dissolving or reacting the compound, add reagents slowly to control any exothermic reactions.
-
Crucially, avoid contact with strong acids , which could potentially lead to the generation of highly toxic hydrogen cyanide gas.[1][5]
-
-
Workup and Purification:
-
All extraction, washing, and purification steps (e.g., chromatography, recrystallization) must be performed within the fume hood.
-
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) department immediately.
-
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical final step.
-
Categorization: As a halogenated organic compound, all waste containing this substance must be classified as hazardous waste.[8][9]
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.[8][10] This is often a regulatory requirement and can impact disposal costs.
-
Containers: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[9]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[11]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, enabling the advancement of scientific discovery while prioritizing personal and environmental well-being.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. gpisupply.com [gpisupply.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. npis.org [npis.org]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
